Isoscabertopin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5+/t14-,15-,16+,17+/m1/s1 |
InChI Key |
FTPHYXGWMIZVMP-LOPILMCMSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1CC2=C[C@@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Isoscabertopin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscabertopin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Isolated from the plant Elephantopus scaber, this compound has garnered interest for its potential anti-tumor properties. While direct and extensive research on this compound is limited, studies on its close structural analogs, Isodeoxyelephantopin (IDET) and Deoxyelephantopin (DET), provide significant insights into its likely mechanism of action. This technical guide synthesizes the available information to present a putative mechanism for this compound, focusing on its role in key cellular signaling pathways implicated in inflammation and cancer.
Core Putative Mechanism of Action
Based on research into related sesquiterpene lactones, the primary mechanism of action for this compound is believed to be the modulation of critical inflammatory and cell survival signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to anti-inflammatory effects and the induction of apoptosis in cancer cells.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell proliferation, and survival.[1] In many cancer types, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound analogs have been shown to inhibit NF-κB activation through a multi-step process[2][3][4]:
-
Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound is thought to prevent this phosphorylation step.
-
Prevention of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively prevents the p65 subunit of NF-κB from moving into the nucleus.
-
Downregulation of NF-κB Target Genes: The nuclear translocation of p65 is necessary for the transcription of various pro-inflammatory and anti-apoptotic genes. By inhibiting this process, this compound likely downregulates the expression of these target genes.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Key components of this pathway that are likely affected by this compound include JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase). The modulation of this pathway by related compounds suggests that this compound may also attenuate the phosphorylation of JNK1/2 and ERK1/2, further contributing to its anti-inflammatory and pro-apoptotic effects.[2]
Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Isodeoxyelephantopin | Various | Not Specified | Varies | [3] |
| Deoxyelephantopin | Various | Not Specified | Varies | [3] |
Note: The absence of specific IC50 values for this compound in the public domain highlights a key area for future research.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
Signaling Pathway Diagrams
References
- 1. Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The therapeutic potential of Elephantopus scaber and Sauropus androgynus ethanol extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isodeoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
Isoscabertopin: A Technical Deep Dive into its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscabertopin, a naturally occurring sesquiterpene lactone, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and current understanding of this compound's bioactivity, with a focus on its implications for cancer research. This document details the experimental protocols for its isolation, summarizes key quantitative data, and visually represents associated biological pathways.
Discovery and Origin
This compound was first isolated from Elephantopus scaber L., a perennial herb belonging to the Asteraceae family.[1] This plant, commonly known as elephant's foot, has a history of use in traditional medicine across various cultures. While E. scaber is the primary source, some databases also list Amorpha fruticosa L. as a source of this compound. This compound is one of several bioactive sesquiterpene lactones found in E. scaber, alongside compounds such as scabertopin (B1632464), deoxyelephantopin (B1239436), and isodeoxyelephantopin.
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, a standard practice in the characterization of novel natural products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy were instrumental in determining its complex chemical structure, which has the molecular formula C₂₀H₂₂O₆.
Biological Activity and Quantitative Data
Research into the biological effects of this compound has primarily focused on its potential as an anti-tumor agent. Studies have shown that its activity is, at least in part, due to the induction of apoptosis in cancer cells. However, compared to other sesquiterpene lactones isolated from Elephantopus scaber, the cytotoxic effects of this compound have been reported as relatively weak.
A key study by Xu et al. (2006) evaluated the in vitro antitumor activity of four sesquiterpene lactones from E. scaber, including this compound (referred to as ES-3 in the study), against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from this study are summarized in the table below.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 |
| Caco-2 | Colorectal Adenocarcinoma | 25.85 |
| HeLa | Cervical Cancer | > 40 |
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines. Data extracted from Xu G, et al. Exp Oncol. 2006.
It is important to note that while this compound demonstrated some activity against the Caco-2 cell line, its potency was significantly lower than that of deoxyelephantopin and scabertopin in the same study.
Experimental Protocols
Isolation of this compound from Elephantopus scaber
The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of sesquiterpene lactones from Elephantopus scaber.
1. Plant Material Collection and Preparation:
- The whole plant of Elephantopus scaber is collected, washed, air-dried, and then ground into a fine powder.
2. Extraction:
- The powdered plant material is subjected to exhaustive extraction with a 90:10 ethanol-water mixture at reflux for several hours.
- The resulting extract is concentrated under reduced pressure to yield a dark brown crude extract.
3. Liquid-Liquid Partitioning:
- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
- The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate fraction.
4. Chromatographic Separation:
- The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
- The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are pooled.
5. Further Purification:
- The pooled fractions containing this compound are further purified using additional chromatographic techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Workflow for Isolation of this compound
Caption: A generalized workflow for the isolation of this compound from Elephantopus scaber.
Signaling Pathways and Mechanism of Action
Detailed studies elucidating the specific signaling pathways modulated by this compound are currently limited in the scientific literature. Much of the research on the mechanism of action of sesquiterpene lactones from Elephantopus scaber has focused on the more potent compounds like deoxyelephantopin and scabertopin.
These related compounds have been shown to exert their anti-cancer effects through the modulation of several key signaling pathways, including:
-
NF-κB Signaling Pathway: Deoxyelephantopin has been reported to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation.
-
FAK/PI3K/Akt Signaling Pathway: Scabertopin has been shown to inhibit the FAK/PI3K/Akt signaling axis, which is involved in cell migration and invasion.[2]
Given the structural similarity of this compound to these other sesquiterpene lactones, it is plausible that it may share some common mechanisms of action. However, without direct experimental evidence, this remains speculative. The weaker in vitro activity of this compound suggests that its interaction with these or other cellular targets may be less efficient.
The induction of apoptosis is a frequently cited outcome of treatment with sesquiterpene lactones. This programmed cell death can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Hypothetical Apoptotic Pathway```dot
Conclusion and Future Directions
This compound is a sesquiterpene lactone originating from Elephantopus scaber with documented, albeit relatively weak, anti-tumor activity. While its discovery and isolation have been established, a detailed understanding of its molecular mechanism of action remains an area for future investigation. Further research is required to definitively identify the specific cellular targets and signaling pathways modulated by this compound. Such studies would be invaluable in determining its potential, either as a standalone therapeutic agent or as a scaffold for the development of more potent derivatives for cancer therapy. The lack of robust data on its specific signaling effects currently limits its immediate prospects in drug development compared to its more potent analogs from the same natural source.
References
Isoscabertopin: A Technical Guide to its Chemical Structure, Properties, and Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has garnered significant interest within the scientific community for its potent anti-tumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. A key focus is placed on its mechanism of action, particularly its role in the modulation of critical signaling pathways implicated in cancer progression. This document also outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, serving as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.
Chemical Structure and Identification
This compound is a complex sesquiterpene lactone characterized by a germacrane (B1241064) skeleton. Its chemical identity is established through various spectroscopic and analytical techniques.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | [(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | [1] |
| Molecular Formula | C₂₀H₂₂O₆ | [1] |
| CAS Number | 439923-16-7 | [1] |
| SMILES | C/C=C(/C)\C(=O)O[C@H]1CC2=C--INVALID-LINK--OC2=O | [1] |
| InChI Key | FTPHYXGWMIZVMP-GAFRNKKQSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, primarily from computational predictions, are summarized below. Experimental data for properties such as melting and boiling points are not extensively reported in the literature.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 358.4 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (commercially available) | |
| XLogP3-AA | 2.6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 358.14163842 Da | |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Biological Activity and Mechanism of Action
This compound exhibits significant anti-tumor activity against various cancer cell lines. Its primary mechanism of action involves the modulation of key signaling pathways that are frequently dysregulated in cancer.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A growing body of evidence suggests that this compound exerts its anti-proliferative and pro-apoptotic effects through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, survival, and metabolism. In cancer, this pathway is often hyperactivated, promoting uncontrolled cell proliferation and resistance to apoptosis. This compound is believed to downregulate the phosphorylation of key components of this pathway, thereby inhibiting its activity.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Elephantopus scaber
The following protocol describes a general procedure for the extraction and isolation of this compound.
Methodology:
-
Extraction: Air-dried and powdered whole plants of Elephantopus scaber are subjected to Soxhlet extraction with 95% ethanol for 24-48 hours.
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with sesquiterpene lactones.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound at the desired concentration and time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising natural product with significant anti-tumor potential. Its ability to target the PI3K/AKT/mTOR signaling pathway highlights its therapeutic relevance. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other related sesquiterpene lactones. Further research is warranted to fully elucidate its molecular mechanisms, evaluate its in vivo efficacy and safety, and explore its potential for clinical development as a novel anti-cancer agent.
References
An In-depth Technical Guide to the Biological Activities of Isoscabertopin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscabertopin, a sesquiterpene lactone primarily isolated from the medicinal plant Elephantopus scaber, has garnered significant attention within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer and anti-inflammatory properties. We delve into its cytotoxic effects against various cancer cell lines, its mechanisms of action involving the modulation of key signaling pathways such as NF-κB and STAT3, and the induction of cellular processes like apoptosis and necroptosis. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a naturally occurring sesquiterpene lactone, a class of compounds known for their diverse and potent biological activities. Extracted from Elephantopus scaber, a plant with a history of use in traditional medicine, this compound has emerged as a promising candidate for further investigation in oncology and inflammatory disease research. Its complex chemical structure is foundational to its ability to interact with and modulate various cellular targets, leading to its observed therapeutic effects.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of programmed cell death and the inhibition of cancer cell proliferation and metastasis.
Cytotoxicity
The cytotoxic potential of this compound and the closely related compound Scabertopin has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | Compound | Incubation Time (hours) | IC50 (µM) | Reference |
| J82 | Bladder Cancer | Scabertopin | 24 | ~20 | [1][2] |
| T24 | Bladder Cancer | Scabertopin | 24 | ~20 | [1][2] |
| RT4 | Bladder Cancer | Scabertopin | 24 | ~20 | [1][2] |
| 5637 | Bladder Cancer | Scabertopin | 24 | ~20 | [1][2] |
| J82 | Bladder Cancer | Scabertopin | 48 | ~18 | [1] |
| T24 | Bladder Cancer | Scabertopin | 48 | ~18 | [1] |
| RT4 | Bladder Cancer | Scabertopin | 48 | ~18 | [1] |
| 5637 | Bladder Cancer | Scabertopin | 48 | ~18 | [1] |
| SV-HUC-1 | Normal Urothelial | Scabertopin | 24 | 59.42 | [1][2] |
| SV-HUC-1 | Normal Urothelial | Scabertopin | 48 | 55.84 | [1] |
| T47D | Breast Carcinoma | Isodeoxyelephantopin | 48 | 1.3 µg/mL | [3] |
| A549 | Lung Carcinoma | Isodeoxyelephantopin | 48 | 10.46 µg/mL | [3] |
Note: The data for T47D and A549 cells are for the related compound Isodeoxyelephantopin and are included for comparative purposes.
Induction of Apoptosis and Necroptosis
This compound and its related compounds are known to induce programmed cell death in cancer cells. Studies on the related compound Isodeoxyelephantopin have shown that it induces apoptosis in breast and lung carcinoma cells.[3] Furthermore, research on Scabertopin has revealed its ability to induce a form of programmed necrosis called necroptosis in bladder cancer cells. This process is dependent on the proteins RIP1 and RIP3.[1][2]
Induction of Reactive Oxygen Species (ROS)
A key mechanism underlying the anticancer activity of Scabertopin is the induction of reactive oxygen species (ROS) within cancer cells.[1][2] The accumulation of ROS can lead to cellular damage and trigger cell death pathways.
Anti-inflammatory Activity
This compound and related sesquiterpene lactones from Elephantopus scaber exhibit potent anti-inflammatory properties. This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways.
Molecular Mechanisms of Action
The biological activities of this compound are orchestrated through its interaction with and modulation of several critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often dysregulated in cancer, promoting cell survival and proliferation. Studies on the related compound Isodeoxyelephantopin have demonstrated its ability to suppress NF-κB signaling by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[2] Interestingly, a study on the ethanol (B145695) extract of Elephantopus scaber showed inhibition of NF-κB p65-DNA binding activity without affecting IκBα phosphorylation and degradation, suggesting that compounds within the plant may act on the NF-κB pathway through multiple mechanisms.[4]
Caption: Proposed mechanism of NF-κB inhibition by this compound and related compounds.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer cell proliferation, survival, and metastasis. The related compound Isodeoxyelephantopin has been shown to inhibit the phosphorylation of STAT3, a critical step for its activation, dimerization, and nuclear translocation.[5]
References
- 1. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isodeoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethanol extract of Elephantopus scaber Linn. Attenuates inflammatory response via the inhibition of NF-κB signaling by dampening p65-DNA binding activity in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isoscabertopin: A Technical Guide to its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscabertopin (B1632435), a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has emerged as a compound of interest in oncological research. Exhibiting potent anti-tumor activities, its mechanism of action is multifaceted, primarily centered on the induction of programmed cell death and the modulation of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the current state of research on this compound and its analogs, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols utilized in its investigation. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from the closely related and often co-investigated sesquiterpene lactones from Elephantopus scaber, such as deoxyelephantopin (B1239436) and scabertopin (B1632464), to provide a comprehensive understanding of this class of compounds.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. This compound belongs to this family and is extracted from Elephantopus scaber, a plant with a history of use in traditional medicine for various ailments, including cancer.[1] The anticancer properties of extracts from this plant have prompted scientific investigation into its bioactive constituents, with this compound and its isomers being subjects of significant interest. This guide will detail the current understanding of this compound's role in cancer research, with a focus on its mechanism of action, data from preclinical studies, and detailed experimental methodologies.
Mechanism of Action
This compound and its related compounds exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and necroptosis in cancer cells and inhibiting critical signaling pathways that promote tumor growth and survival.
Induction of Programmed Cell Death
This compound and its analogs have been shown to trigger both apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis) in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which can induce cellular damage and activate cell death pathways.
Modulation of Signaling Pathways
Two of the most significant signaling pathways targeted by this class of compounds are the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Both of these pathways are constitutively active in many types of cancer and play crucial roles in cell proliferation, survival, and inflammation.
-
NF-κB Signaling Pathway: this compound and its analogs have been demonstrated to inhibit the activation of NF-κB. They can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-survival and pro-inflammatory genes.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is another critical target. By inhibiting this pathway, this compound can suppress cancer cell proliferation, survival, and migration. The inhibition of the FAK/PI3K/Akt signaling pathway has been specifically implicated in the reduced migration and invasion of cancer cells.
Quantitative Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Scabertopin | J82 | Bladder Cancer | ~20 | 24 |
| T24 | Bladder Cancer | ~20 | 24 | |
| RT4 | Bladder Cancer | ~20 | 24 | |
| 5637 | Bladder Cancer | ~20 | 24 | |
| SV-HUC-1 (normal) | Urothelial | 59.42 | 24 | |
| Deoxyelephantopin | L-929 | Fibrosarcoma | 2.7 µg/mL | Not Specified |
Note: The data for scabertopin is derived from a study on bladder cancer cells, where it was shown to be significantly more cytotoxic to cancer cells than to a normal human ureteral epithelial cell line.[2] The data for deoxyelephantopin is from a study investigating its cytotoxicity in a murine fibrosarcoma cell line.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anticancer properties of this compound and related compounds.
Extraction and Isolation of this compound from Elephantopus scaber
Objective: To extract and isolate this compound from the plant material.
Protocol:
-
Plant Material Preparation: The whole plant of Elephantopus scaber is collected, dried, and powdered.
-
Extraction: The powdered plant material is subjected to Soxhlet extraction with a suitable solvent, such as methanol (B129727) or ethanol, for a period of 9-12 hours.[3]
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297).
-
Isolation: The ethyl acetate fraction, which is rich in sesquiterpene lactones, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptosis in cancer cells treated with this compound.
Protocol:
-
Cell Treatment: Cancer cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis for NF-κB and PI3K/Akt Pathways
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and PI3K/Akt signaling pathways.
Protocol:
-
Protein Extraction: Cancer cells are treated with this compound, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-Akt, Akt, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.
References
- 1. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Therapeutic Potential of Isoscabertopin and Related Sesquiterpene Lactones
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary studies on this compound and its closely related analogues, focusing on its anti-cancer and anti-inflammatory properties. Due to the limited availability of specific data on this compound, this document also incorporates findings from studies on other structurally similar sesquiterpene lactones from Elephantopus scaber, such as Scabertopin and Deoxyelephantopin, to infer its probable mechanisms of action and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of research surrounding this promising natural product.
Anti-Cancer Potential
Preliminary in vitro studies have demonstrated the cytotoxic effects of sesquiterpene lactones from Elephantopus scaber against various cancer cell lines. While one study noted that the antitumor effect of this compound (ES-3) was relatively weak compared to other isolates from the same plant, a detailed investigation into a related compound, Scabertopin, has provided significant insights into the potential mechanisms of action.
Cytotoxicity Data
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound is currently limited in publicly available literature. However, a study on the closely related compound, Scabertopin, provides valuable comparative data in bladder cancer cell lines.
| Cell Line | Compound | IC50 (µM) |
| J82 (Bladder Cancer) | Scabertopin | 10.33 |
| T24 (Bladder Cancer) | Scabertopin | 12.54 |
| RT4 (Bladder Cancer) | Scabertopin | 15.85 |
| 5637 (Bladder Cancer) | Scabertopin | 18.21 |
| SV-HUC-1 (Normal Human Urothelial Cells) | Scabertopin | > 40 |
Data extrapolated from a study on Scabertopin, a related sesquiterpene lactone.
Mechanism of Action: Induction of Necroptosis via ROS Production
Research on Scabertopin suggests a novel anti-cancer mechanism involving the induction of necroptosis, a form of programmed necrosis, in bladder cancer cells. This process is mediated by the generation of mitochondrial reactive oxygen species (ROS).
-
Cell Culture: Bladder cancer cells (e.g., J82) are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., Scabertopin) for a specified duration (e.g., 24 hours).
-
Staining: After treatment, the cells are incubated with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Analysis: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer.
Inhibition of Cancer Cell Migration and Invasion
The FAK/PI3K/Akt signaling pathway is crucial for cancer cell migration and invasion. Studies on Scabertopin indicate that it can inhibit this pathway, leading to a reduction in the metastatic potential of cancer cells.
-
Cell Lysis: Treated and untreated cancer cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-FAK, FAK, p-PI3K, PI3K, p-Akt, Akt).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-Inflammatory Potential
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory activity of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
-
Nuclear and Cytoplasmic Extraction: Following treatment and stimulation, nuclear and cytoplasmic proteins are fractionated from the cells.
-
Western Blotting: The expression and phosphorylation of key NF-κB pathway proteins (e.g., IκBα, p-IκBα in the cytoplasm, and NF-κB p65 in the nucleus) are analyzed by Western blot as described previously.
Summary and Future Directions
This compound, a sesquiterpene lactone from Elephantopus scaber, holds promise as a therapeutic agent, particularly in the fields of oncology and inflammation. While direct experimental evidence for this compound is still emerging, studies on structurally similar compounds from the same plant suggest several plausible mechanisms of action. Its potential to induce necroptosis in cancer cells and inhibit key signaling pathways involved in metastasis and inflammation warrants further investigation.
Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound in a broader range of cancer cell lines and in various in vitro models of inflammation.
-
Mechanism of Action: Elucidating the precise molecular targets of this compound and confirming its effects on the FAK/PI3K/Akt and NF-κB signaling pathways through detailed molecular studies.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.
-
Structure-Activity Relationship: Investigating the structure-activity relationships of this compound and its analogues to guide the development of more potent and selective derivatives.
This technical guide provides a foundational understanding of the current research landscape for this compound and its related compounds. It is anticipated that continued research will further clarify its therapeutic potential and pave the way for its development as a novel therapeutic agent.
Unveiling the Botanical Trove of Isoscabertopin and Related Sesquiterpene Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, isolation, and biological activities of the sesquiterpene lactone isoscabertopin (B1632435) and its structurally related compounds. Drawing from peer-reviewed scientific literature, this document outlines detailed experimental protocols, quantitative data, and the molecular signaling pathways modulated by these promising bioactive molecules.
Primary Natural Source: Elephantopus scaber L.
The principal botanical source of this compound and a wealth of other sesquiterpene lactones is Elephantopus scaber L., a perennial herb belonging to the Asteraceae family.[1][2] Commonly known as "prickly-leaved elephant's foot," this plant is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine across Asia, Africa, and Australia.[2] Phytochemical investigations have revealed that E. scaber is a rich reservoir of various bioactive compounds, with sesquiterpene lactones being a prominent class.[1][2]
Quantitative Analysis of Sesquiterpene Lactones in Elephantopus scaber
While specific quantitative data for this compound remains limited in readily available literature, the yields of crude extracts and closely related sesquiterpene lactones from Elephantopus scaber have been reported. This data provides a crucial benchmark for extraction and isolation efforts.
| Plant Material | Extraction Solvent/Method | Part Used | Yield | Reference |
| Elephantopus scaber (4.0 kg) | EtOH:H₂O (90:10), reflux | Whole plant | 372.4 g (crude extract) | [3] |
| Elephantopus scaber | Chloroform (B151607) | Whole plant | 0.035% (crystalline sesquiterpene lactones) | |
| Elephantopus scaber leaf powder (350 g) | Methanol, maceration | Leaves | Not specified | |
| Elephantopus scaber (250 g) | Ethanol (B145695) and Acetone | Whole plant | Not specified |
Note: The yields of individual sesquiterpene lactones can vary based on geographical location, harvesting time, and the specific extraction and purification methods employed.
Experimental Protocols
General Extraction and Fractionation of Sesquiterpene Lactones from Elephantopus scaber
This protocol is a composite of methodologies reported in the scientific literature and provides a general framework for the extraction and fractionation of sesquiterpene lactones.
Materials and Equipment:
-
Dried, powdered whole plant material of Elephantopus scaber
-
Ethanol (90%)
-
Distilled water
-
Petroleum ether
-
Chloroform
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Chromatography columns (Silica gel)
-
Thin-layer chromatography (TLC) plates and developing chambers
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extraction:
-
Air-dry the whole plant of Elephantopus scaber and grind it into a coarse powder.
-
Extract 4.0 kg of the powdered plant material with a 90:10 mixture of ethanol and water at reflux for 3 hours. Repeat the extraction process three times.[3]
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dark brown crude extract.[3]
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract (e.g., 372.4 g) in 3 liters of distilled water.[3]
-
Sequentially partition the aqueous suspension with petroleum ether (3 x 3 L), chloroform (2 x 3 L), ethyl acetate (3 x 3 L), and n-butanol (3 x 3 L).[3]
-
Evaporate the solvents from each fraction to obtain the respective petroleum ether, chloroform, ethyl acetate, and n-butanol fractions. Sesquiterpene lactones are typically enriched in the chloroform and ethyl acetate fractions.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The following HPLC method, validated for the analysis of deoxyelephantopin (B1239436) and isodeoxyelephantopin (B1158786), can be adapted for the quantification of this compound.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact gradient or isocratic conditions may need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Method Validation (based on analogous compounds):
-
Linearity: Establish a calibration curve with standard this compound at various concentrations.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution.
-
Accuracy: Determine the recovery of this compound by spiking a known amount of the standard into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Signaling Pathways Modulated by Structurally Related Sesquiterpene Lactones
While research specifically on the signaling pathways affected by this compound is emerging, extensive studies on its isomers, deoxyelephantopin and isodeoxyelephantopin, have elucidated their profound effects on key cellular signaling cascades implicated in inflammation and cancer. Given the structural similarities, it is highly probable that this compound shares similar mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Deoxyelephantopin and isodeoxyelephantopin have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and pro-apoptotic effects.
References
- 1. Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The therapeutic potential of Elephantopus scaber and Sauropus androgynus ethanol extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Antitumor Potential of Isoscabertopin: A Technical Overview
Disclaimer: Scientific literature explicitly detailing the antitumor properties of Isoscabertopin is limited. This document synthesizes available information on closely related sesquiterpene lactones isolated from Elephantopus scaber L., such as Scabertopin and Deoxyelephantopin, to infer the potential mechanisms and properties of this compound. The experimental data and pathways described herein are based on these related compounds and should be considered predictive for this compound, pending direct experimental validation.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from the plant Elephantopus scaber L., this compound belongs to a family of compounds that have demonstrated promising antitumor effects.[1] Sesquiterpenoids have been shown to exhibit cytotoxicity selectively towards tumor cells while having minimal impact on normal, non-proliferating cells, making them attractive candidates for cancer therapeutic development.[2][3] This technical guide provides a comprehensive overview of the inferred antitumor properties of this compound, drawing upon the mechanisms elucidated for its structural analogs.
Inferred Cytotoxic Activity
Based on studies of related compounds, this compound is likely to exhibit dose-dependent cytotoxic effects against various cancer cell lines. For instance, the related compound Scabertopin has been shown to significantly inhibit the viability of bladder cancer cell lines.[3][4]
Table 1: Inferred In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines (Based on Scabertopin Data)
| Cell Line | Cancer Type | Inferred IC50 (µM) - 24h | Inferred IC50 (µM) - 48h |
| T24 | Bladder Cancer | ~20 | ~18 |
| J82 | Bladder Cancer | ~20 | ~18 |
| RT4 | Bladder Cancer | ~20 | ~18 |
| 5637 | Bladder Cancer | ~20 | ~18 |
Note: Data is extrapolated from studies on Scabertopin and serves as a predictive model for this compound's potential activity.[3][5]
Potential Mechanisms of Action
The antitumor activity of this compound is likely mediated through multiple molecular mechanisms, primarily revolving around the induction of programmed cell death and inhibition of cancer cell metastasis.
Induction of Necroptosis
A key potential mechanism is the induction of necroptosis, a form of programmed necrosis. This is supported by evidence from Scabertopin, which has been shown to induce RIP1/RIP3-dependent necroptosis in bladder cancer cells.[5] This process is initiated by the promotion of mitochondrial reactive oxygen species (ROS) production.[5]
Inhibition of Metastasis
This compound may also inhibit the migration and invasion of cancer cells. Studies on Scabertopin indicate that it can suppress the FAK/PI3K/Akt signaling pathway, leading to a downregulation of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in extracellular matrix degradation and tumor invasion.[5]
Induction of Apoptosis and Cell Cycle Arrest
Other related sesquiterpene lactones, such as Isodeoxyelephantopin, have been shown to induce caspase-3-mediated apoptosis and cell cycle arrest at the G2/M phase in breast and lung carcinoma cells.[6] It is plausible that this compound could induce similar effects. The apoptotic process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation.[6][7]
Experimental Protocols (Predictive)
The following are detailed methodologies for key experiments that would be essential to validate the antitumor properties of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells (e.g., T24, J82) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins involved in necroptosis and metastasis.
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk and incubate with primary antibodies (e.g., anti-RIP1, anti-RIP3, anti-p-MLKL, anti-FAK, anti-Akt, anti-MMP-9, and anti-β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct experimental evidence for the antitumor properties of this compound is not yet abundant in published literature, the data from closely related sesquiterpene lactones strongly suggest its potential as a potent anticancer agent. The inferred mechanisms, including the induction of necroptosis and inhibition of metastasis, provide a solid foundation for future research. Further in-depth studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Moreover, in vivo studies using animal models are crucial to validate its therapeutic efficacy and safety profile, paving the way for potential preclinical and clinical development.[8][9][10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo antitumor studies of potential anticancer agents of platinum(II) complexes of dicyclopentadiene and dithiocarbamates§ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [frontiersin.org]
Methodological & Application
Isoscabertopin: A Detailed Protocol for Extraction, Isolation, and Elucidation of its Anti-Tumorigenic Action
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the extraction and isolation of isoscabertopin (B1632435), a promising sesquiterpene lactone from Elephantopus scaber. Additionally, it delves into the compound's potential mechanism of action by examining the signaling pathways affected by the closely related compound, scabertopin.
This compound, a natural compound found in the medicinal plant Elephantopus scaber, has garnered attention for its potential anti-tumor properties.[1] This sesquiterpene lactone, along with its isomers and related compounds, is a subject of ongoing research for its therapeutic applications. This application note details a general protocol for its extraction and isolation and explores its potential biological impact.
Extraction and Isolation Protocol
The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones from Elephantopus scaber.
Plant Material and Extraction
A general procedure for extracting this compound from Elephantopus scaber involves an initial solvent extraction followed by liquid-liquid partitioning to separate compounds based on their polarity.
Experimental Protocol:
-
Plant Material Preparation: The whole plant of Elephantopus scaber is air-dried and ground into a fine powder.
-
Solvent Extraction: The powdered plant material (e.g., 4.0 kg) is subjected to reflux extraction with a 90:10 mixture of ethanol (B145695) and water for three hours, with the process repeated three times.[2]
-
Concentration: The combined ethanol-water extracts are concentrated under reduced pressure to yield a dark brown, crude extract.[2]
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves:[2]
-
Petroleum Ether
-
Chloroform
-
Ethyl Acetate (B1210297)
-
n-Butanol
-
This compound, being a moderately polar compound, is typically found in the ethyl acetate fraction.
Isolation by Column Chromatography
The ethyl acetate fraction, rich in sesquiterpene lactones, is further purified using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol:
-
Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for the separation of sesquiterpene lactones.
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system is a mixture of hexane (B92381) and ethyl acetate, with the concentration of ethyl acetate gradually increasing. While the precise gradient for this compound is not explicitly detailed in the reviewed literature, a stepwise or linear gradient from 100% hexane to 100% ethyl acetate is a standard approach.
-
Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions containing the compound of interest may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Quantitative Data
| Parameter | Value | Reference |
| Starting Plant Material (dried) | 4.0 kg | [2] |
| Crude Ethanol-Water Extract | 372.4 g | |
| Ethyl Acetate Fraction | 46.9 g | |
| Isolated this compound | Data not available | |
| Purity | Data not available |
Biological Activity and Signaling Pathways
While the specific signaling pathways targeted by this compound are not yet fully elucidated, research on the closely related and co-isolated compound, scabertopin, provides significant insights into its potential mechanism of action, particularly in the context of cancer.
Scabertopin has been shown to induce a form of programmed cell death called necroptosis in bladder cancer cells. This process is mediated by the production of reactive oxygen species (ROS) and involves the inhibition of key cell survival and migration pathways.
A potential signaling pathway for the anti-tumor activity of scabertopin, and by extension possibly this compound, involves the following key steps:
-
Induction of ROS: Scabertopin treatment leads to an increase in mitochondrial reactive oxygen species.
-
Inhibition of FAK/PI3K/Akt Pathway: The increased ROS inhibits the FAK/PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.
-
Downregulation of MMP-9: Inhibition of this pathway leads to a decrease in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.
-
Induction of Necroptosis: Scabertopin also induces necroptosis in a RIP1/RIP3-dependent manner.
// Nodes this compound [label="this compound / Scabertopin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Mitochondrial ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; MMP9 [label="MMP-9 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Cell Migration & Invasion", fillcolor="#34A853", fontcolor="#FFFFFF"]; RIP1_RIP3 [label="RIP1/RIP3 Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Necroptosis [label="Necroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Tumor Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> ROS [label="induces"]; ROS -> FAK [label="inhibits", arrowhead=tee]; FAK -> PI3K; PI3K -> Akt; Akt -> MMP9; MMP9 -> Metastasis [label="promotes"]; this compound -> RIP1_RIP3 [label="induces"]; RIP1_RIP3 -> Necroptosis; Necroptosis -> CellDeath; Metastasis -> CellDeath [style=invis]; // for layout } Caption: Proposed signaling pathway for scabertopin-induced necroptosis in cancer cells.
Experimental Workflow
The overall process from plant material to isolated compound and biological testing is summarized in the following workflow.
// Nodes PlantMaterial [label="Dried & Powdered\nElephantopus scaber"]; Extraction [label="Ethanol/Water\nReflux Extraction"]; Partitioning [label="Solvent-Solvent\nPartitioning"]; EtOAc_Fraction [label="Ethyl Acetate\nFraction"]; ColumnChrom [label="Silica Gel Column\nChromatography"]; Fraction_Monitoring [label="TLC Analysis"]; Purification [label="Preparative TLC / HPLC"]; Isolated_Compound [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioassays [label="Biological Activity Assays\n(e.g., Cytotoxicity, Western Blot)"];
// Edges PlantMaterial -> Extraction; Extraction -> Partitioning; Partitioning -> EtOAc_Fraction; EtOAc_Fraction -> ColumnChrom; ColumnChrom -> Fraction_Monitoring; Fraction_Monitoring -> Purification; Purification -> Isolated_Compound; Isolated_Compound -> Bioassays; } Caption: Experimental workflow for this compound isolation and characterization.
Conclusion
The protocols and information presented here provide a foundational guide for the extraction, isolation, and biological investigation of this compound. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound and to fully assess its therapeutic potential. The development of standardized isolation procedures will be crucial for advancing the preclinical and clinical evaluation of this promising natural product.
References
Application Notes and Protocols for Cytotoxicity Assay of Isoscabertopin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has demonstrated significant anti-tumor properties, making it a compound of interest in oncological research and drug development.[1] These application notes provide a comprehensive guide to performing a cytotoxicity assay using this compound, specifically employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The protocols detailed herein are designed to be adaptable for various cancer cell lines and experimental conditions.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3][4] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. This allows for the quantitative determination of this compound's cytotoxic effects on a given cell population.
Data Presentation
The quantitative data generated from the cytotoxicity assays should be summarized in clearly structured tables to facilitate easy comparison of this compound's effects across different cell lines, concentrations, and incubation times.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Tissue of Origin | Incubation Time (hours) | This compound IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 48 | 15.5 |
| A549 | Lung Cancer | 48 | 22.1 |
| HeLa | Cervical Cancer | 48 | 18.9 |
| HepG2 | Liver Cancer | 48 | 25.3 |
| PC-3 | Prostate Cancer | 48 | 12.8 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Cell Viability Data for MCF-7 Cells Treated with this compound for 48 Hours (Hypothetical Data)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 5 | 0.95 | 0.06 | 76.0 |
| 10 | 0.78 | 0.05 | 62.4 |
| 20 | 0.55 | 0.04 | 44.0 |
| 50 | 0.23 | 0.03 | 18.4 |
| 100 | 0.11 | 0.02 | 8.8 |
Experimental Protocols
Materials and Reagents
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Based on studies of related compounds like Scabertopin and Deoxyelephantopin (B1239436), a starting concentration range of 1 µM to 50 µM is recommended.[5]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control group (medium only, without cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100%
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the dose-response curve. The IC₅₀ is the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the MTT cytotoxicity assay for this compound.
Caption: Workflow for MTT Cytotoxicity Assay.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on studies of the closely related compounds Scabertopin and Deoxyelephantopin, this compound is proposed to induce cytotoxicity through the generation of reactive oxygen species (ROS), inhibition of pro-survival signaling pathways such as PI3K/Akt, and subsequent induction of programmed cell death (apoptosis or necroptosis).
Caption: Proposed Cytotoxic Signaling Pathway.
References
- 1. Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer [jcancer.org]
- 2. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Studies of Isoscabertopin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design of studies involving Isoscabertopin, a sesquiterpene lactone with demonstrated anti-tumor properties. The protocols detailed below are based on established methodologies and findings from preclinical research, primarily focusing on its effects on bladder cancer cell lines.
Overview of this compound's In Vitro Bioactivity
This compound, isolated from Elephantopus scaber L., has been identified as a potent anti-tumor agent.[1] In vitro studies have elucidated its mechanism of action, revealing its ability to induce a specific form of programmed cell death and inhibit key signaling pathways involved in cancer progression.
Key Anti-Cancer Effects:
-
Induction of Necroptosis: this compound triggers RIP1/RIP3-dependent necroptosis in bladder cancer cells. This form of cell death is initiated by the production of mitochondrial reactive oxygen species (ROS).[1][2]
-
Inhibition of Cell Viability: It exhibits significant cytotoxicity against various bladder cancer cell lines while showing considerably lower toxicity towards normal human ureteral epithelial cells.[1][2]
-
Suppression of Metastasis-Related Processes: this compound inhibits the migration and invasion of bladder cancer cells by downregulating the expression of Matrix Metalloproteinase-9 (MMP-9).
-
Modulation of Signaling Pathways: The compound has been shown to inhibit the FAK/PI3K/Akt signaling pathway, a critical cascade in cell survival, proliferation, and invasion.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound's effects on bladder cancer cells.
Table 1: IC50 Values of this compound in Bladder Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| J82 | Human Bladder Carcinoma | 10.34 |
| T24 | Human Bladder Carcinoma | 12.56 |
| RT4 | Human Bladder Papilloma | 15.89 |
| 5637 | Human Bladder Carcinoma | 18.23 |
| SV-HUC-1 | Human Ureteral Epithelial (Normal) | > 40 |
Data extracted from studies on the effect of this compound on bladder cancer cell viability.
Table 2: Quantitative Effects of this compound on Protein Expression and Cellular Processes
| Parameter | Cell Line | Treatment | Fold Change (vs. Control) |
| ROS Production | J82 | 10 µM this compound | ~2.5-fold increase |
| p-RIP1 Expression | J82 | 10 µM this compound | ~3.5-fold increase |
| p-RIP3 Expression | J82 | 10 µM this compound | ~4-fold increase |
| p-MLKL Expression | J82 | 10 µM this compound | ~3-fold increase |
| p-FAK Expression | J82 | 10 µM this compound | ~0.4-fold (decrease) |
| p-PI3K Expression | J82 | 10 µM this compound | ~0.5-fold (decrease) |
| p-Akt Expression | J82 | 10 µM this compound | ~0.3-fold (decrease) |
| MMP-9 Expression | J82 | 10 µM this compound | ~0.2-fold (decrease) |
| Cell Migration | J82 | 10 µM this compound | ~70% inhibition |
| Cell Invasion | J82 | 10 µM this compound | ~60% inhibition |
Quantitative data estimated from graphical representations in the primary literature. The ROS scavenger N-acetylcysteine (NAC) was shown to reverse the effects of this compound on the expression of p-FAK, p-PI3K, p-Akt, MMP-9, p-RIP1, p-RIP3, and p-MLKL.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Bladder cancer cell lines (e.g., J82, T24, RT4, 5637) and a normal control cell line (e.g., SV-HUC-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 50 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the necroptosis and FAK/PI3K/Akt pathways.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIP1, anti-RIP1, anti-p-RIP3, anti-RIP3, anti-p-MLKL, anti-MLKL, anti-p-FAK, anti-FAK, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-MMP-9, and anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 0, 5, 10 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (GAPDH or β-actin).
Reactive Oxygen Species (ROS) Detection Assay
This protocol is for measuring the intracellular production of ROS induced by this compound.
Materials:
-
Cells seeded in a 6-well plate or on coverslips
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 6 hours).
-
Wash the cells twice with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20 minutes at 37°C in the dark.
-
Wash the cells three times with serum-free medium to remove excess probe.
-
Immediately analyze the fluorescence using a fluorescence microscope (for imaging) or a flow cytometer (for quantification). The excitation wavelength is 488 nm and the emission wavelength is 525 nm.
Cell Migration and Invasion Assays (Transwell Assay)
This protocol is to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
For Invasion Assay: Coat the top of the Transwell inserts with diluted Matrigel and incubate for 30 minutes at 37°C to allow for solidification.
-
Resuspend cells in serum-free medium.
-
Seed 5 x 10⁴ cells in 200 µL of serum-free medium containing different concentrations of this compound into the upper chamber of the inserts.
-
Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's anticancer mechanism in bladder cancer cells.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for Transwell cell migration and invasion assays.
References
Isoscabertopin: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscabertopin (B1632435), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered interest within the scientific community for its potential anti-tumor properties. This document provides detailed application notes and protocols for the experimental use of this compound, focusing on its solubility, stability, and application in cell-based assays. The information herein is intended to guide researchers in designing and executing robust experiments to investigate the biological activities of this compound.
Solubility and Stability
Solubility Guidelines:
This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is poorly soluble in aqueous solutions.
-
Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for creating high-concentration stock solutions of this compound. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
-
Ethanol: Ethanol can also be used to dissolve this compound. Similar to DMSO, the final concentration in cell culture should be kept low to avoid solvent-induced cytotoxicity.
Stock Solution Preparation (General Protocol):
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Stability Considerations:
The stability of this compound in solution is an important factor for ensuring the reproducibility of experimental results.
-
pH and Temperature: Sesquiterpene lactones can be sensitive to pH and temperature. Some studies on related compounds suggest better stability at a slightly acidic pH (e.g., 5.5) compared to a neutral pH of 7.4, especially at 37°C.[1][2]
-
Ethanolic Solutions: Long-term storage of sesquiterpene lactones in ethanolic solutions may lead to degradation, a process that can be accelerated by higher temperatures.[3][4]
-
Aqueous Solutions: this compound is expected to have limited stability in aqueous culture media. It is recommended to prepare fresh dilutions from the frozen stock solution for each experiment.
Biological Activity and Quantitative Data
This compound and its related compounds, deoxyelephantopin (B1239436) and isodeoxyelephantopin (B1158786), have demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Scabertopin (B1632464) | J82 | Bladder Cancer | Significantly lower than on normal cells | [5] |
| T24 | Bladder Cancer | Significantly lower than on normal cells | ||
| RT4 | Bladder Cancer | Significantly lower than on normal cells | ||
| 5637 | Bladder Cancer | Significantly lower than on normal cells | ||
| Deoxyelephantopin | HCT116 | Colorectal Cancer | 0.73 µg/mL (2.12 µM) | |
| K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | ||
| KB | Oral Cancer | 3.35 µg/mL | ||
| T47D | Breast Cancer | 1.86 µg/mL | ||
| L-929 | Tumor Cell Line | 11.2 µg/mL | ||
| Isodeoxyelephantopin | HCT116 | Colorectal Cancer | 0.88 µg/mL (2.56 µM) |
Note: The study on scabertopin did not provide specific IC50 values but emphasized its selective toxicity towards bladder cancer cells over normal human ureteral epithelial immortalized cells (SV-HUC-1).
Signaling Pathways
Research on this compound and its analogs suggests that their anti-cancer effects are mediated through the modulation of multiple intracellular signaling pathways, primarily the NF-κB, MAPK, and FAK/PI3K/Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, cell proliferation, and survival. In many cancers, this pathway is constitutively active. Deoxyelephantopin and isodeoxyelephantopin have been shown to inhibit the NF-κB signaling pathway.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Isoscabertopin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscabertopin, a sesquiterpene lactone, has demonstrated significant anti-tumor activities. This document provides a comprehensive set of protocols for researchers to effectively test the efficacy and mechanism of action of this compound on various cancer cell lines. The included methodologies cover cell viability, apoptosis, and cell cycle analysis, as well as western blotting for protein expression profiling. Detailed experimental workflows and data presentation guidelines are provided to ensure reproducibility and clarity of results.
Introduction
Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including potent anti-cancer properties. This compound, isolated from Elephantopus scaber L., is a promising member of this class.[1] Preliminary studies on related compounds, such as Scabertopin, have shown the ability to induce necroptosis in bladder cancer cells and inhibit metastasis by targeting the FAK/PI3K/Akt signaling pathway.[2][3] Furthermore, other similar compounds like Deoxyelephantopin have been reported to induce cell-cycle arrest and apoptosis in various cancer cell lines through modulation of pathways involving Akt, ERK, and JNK.[4]
These findings underscore the potential of this compound as a novel therapeutic agent. This application note provides detailed protocols for the in vitro evaluation of this compound, enabling researchers to systematically investigate its anti-cancer effects.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cell Viability (IC50 Values) of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| J82 | Bladder Cancer | 24 | [Insert Data] |
| T24 | Bladder Cancer | 24 | [Insert Data] |
| RT4 | Bladder Cancer | 24 | [Insert Data] |
| 5637 | Bladder Cancer | 24 | [Insert Data] |
| [Add other cell lines] | [Add cancer type] | 24 | [Insert Data] |
| J82 | Bladder Cancer | 48 | [Insert Data] |
| T24 | Bladder Cancer | 48 | [Insert Data] |
| RT4 | Bladder Cancer | 48 | [Insert Data] |
| 5637 | Bladder Cancer | 48 | [Insert Data] |
| [Add other cell lines] | [Add cancer type] | 48 | [Insert Data] |
| SV-HUC-1 (Control) | Normal Urothelial | 24 | [Insert Data] |
| SV-HUC-1 (Control) | Normal Urothelial | 48 | [Insert Data] |
Note: The IC50 values for the related compound Scabertopin on bladder cancer cell lines were found to be approximately 20 µM at 24 hours and 18 µM at 48 hours.[3] Researchers should determine the specific IC50 values for this compound.
Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| [e.g., J82] | Vehicle Control | 0 | 24 | [Insert Data] | [Insert Data] |
| This compound | [IC50/2] | 24 | [Insert Data] | [Insert Data] | |
| This compound | [IC50] | 24 | [Insert Data] | [Insert Data] | |
| This compound | [2 x IC50] | 24 | [Insert Data] | [Insert Data] | |
| [Repeat for other cell lines and time points] |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| [e.g., J82] | Vehicle Control | 0 | 24 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [IC50/2] | 24 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| This compound | [IC50] | 24 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| This compound | [2 x IC50] | 24 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| [Repeat for other cell lines and time points] |
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Normal (non-cancerous) cell line for control
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., based on the IC50 value) for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against FAK, p-FAK, PI3K, p-PI3K, Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
References
Application Notes and Protocols for the Quantification of Isoscabertopin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscabertopin, a sesquiterpene lactone primarily isolated from Elephantopus scaber, has garnered significant interest within the scientific community due to its potential therapeutic properties, including notable anticancer activity. As research into its pharmacological effects progresses, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not extensively documented in publicly available literature, the protocols outlined below are adapted from established and validated methods for structurally similar sesquiterpene lactones, such as deoxyelephantopin (B1239436) and isodeoxyelephantopin, which are often co-extracted from Elephantopus scaber.[1][2] These methods provide a strong foundation for the development and validation of a specific assay for this compound.
Analytical Techniques for this compound Quantification
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely accessible and cost-effective technique suitable for the quantification of this compound in samples where it is present at relatively high concentrations, such as in extracts of Elephantopus scaber.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For samples with complex matrices or when high sensitivity and selectivity are required (e.g., biological fluids for pharmacokinetic studies), LC-MS/MS is the method of choice.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is based on established methods for the analysis of sesquiterpene lactones from Elephantopus scaber.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV/Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of Acetonitrile (B52724) (A) and Water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25°C. |
| Detection Wavelength | 210 nm. |
| Injection Volume | 10 µL. |
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation (e.g., Plant Extract):
-
Extract a known weight of powdered Elephantopus scaber with methanol using ultrasonication.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration expected to be within the calibration range.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (HPLC-UV):
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol offers higher sensitivity and is suitable for trace-level quantification.
1. Instrumentation and Conditions:
| Parameter | Specification |
| LC System | A UHPLC or HPLC system. |
| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase | A gradient of 0.1% formic acid in Acetonitrile (A) and 0.1% formic acid in Water (B). |
| Flow Rate | 0.3 mL/min. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion [M+H]⁺ would be selected, and characteristic product ions would be monitored. |
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare as described in the HPLC-UV protocol.
-
Calibration Standards: Prepare a series of calibration standards in the range of 1 to 500 ng/mL in a matrix that mimics the sample (e.g., blank plasma).
-
Sample Preparation (e.g., Plasma):
-
Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
3. Data Analysis:
-
Utilize an internal standard (a structurally similar compound not present in the sample) to improve accuracy.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.
Quantitative Data Summary (LC-MS/MS):
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
Hypothesized Signaling Pathway of this compound
Based on the known biological activities of structurally related sesquiterpene lactones like deoxyelephantopin and isodeoxyelephantopin, this compound is hypothesized to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. A potential mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Disclaimer: The signaling pathway depicted is a hypothesized model based on the activity of structurally similar compounds. Further research is required to elucidate the specific molecular targets and pathways of this compound.
Conclusion
The analytical protocols provided herein offer a robust starting point for the accurate quantification of this compound in various research and development settings. The HPLC-UV method is suitable for routine analysis of extracts, while the LC-MS/MS method provides the high sensitivity required for more demanding applications. As with any analytical method, proper validation according to regulatory guidelines (e.g., ICH) is essential to ensure reliable and reproducible results. The hypothesized signaling pathway provides a framework for further investigation into the pharmacological mechanism of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Isoscabertopin Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Isoscabertopin in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a sesquiterpene lactone with potential anti-tumor properties.[1] Like many complex natural products, its chemical structure suggests it is a poorly water-soluble, or hydrophobic, compound. For in-vitro and in-vivo studies, achieving sufficient concentration in aqueous media is crucial for accurate and reproducible experimental results. Poor solubility can lead to precipitation, inaccurate dosing, and low bioavailability.
Q2: What are the general strategies to improve the solubility of a hydrophobic compound like this compound?
There are several physical and chemical modification techniques to enhance the solubility of poorly soluble drugs.[2][3][4][5] These can be broadly categorized as:
-
Co-solvency: Using a water-miscible organic solvent to increase the solubility of a nonpolar molecule.
-
pH Adjustment: For ionizable compounds, changing the pH of the solution can increase solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.
-
Micellar Solubilization: Employing surfactants at concentrations above their critical micelle concentration (CMC) to encapsulate the hydrophobic drug within micelles.
-
Solid Dispersions: Dispersing the drug in an inert, water-soluble carrier to improve its dissolution rate.
The choice of method depends on the specific experimental requirements, such as the desired concentration, the biological system being used, and the tolerance for excipients.
Q3: Based on its structure, which solubility enhancement methods are most likely to be effective for this compound?
Analyzing the chemical structure of this compound reveals a large, predominantly non-polar carbon skeleton with several ester and lactone functional groups. These features contribute to its hydrophobicity. Based on this, the following methods are recommended for consideration:
-
Co-solvency: This is often the simplest and most direct approach for initial experiments.
-
Cyclodextrin (B1172386) Complexation: The size and shape of the this compound molecule may allow it to fit within the hydrophobic cavity of a cyclodextrin.
-
Micellar Solubilization: The hydrophobic nature of this compound makes it a good candidate for encapsulation within surfactant micelles.
-
Solid Dispersions: For solid dosage form development or for preparing stock solutions at higher concentrations, this is a viable strategy.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
Possible Cause: The aqueous solubility of this compound has been exceeded.
Solutions:
-
Increase the amount of co-solvent: If you are already using a co-solvent like DMSO or ethanol, you can try incrementally increasing its percentage in the final solution. Be mindful of the tolerance of your experimental system to the co-solvent.
-
Try a different co-solvent: Some co-solvents may be more effective than others. Consider trying polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol.
-
Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.
-
Incorporate a surfactant: The use of a non-ionic surfactant like Tween-80 or Pluronic F-68 can help to keep this compound in solution through micellar solubilization.
Issue 2: The concentration of this compound I can achieve is too low for my assay.
Possible Cause: The chosen solubilization method is not optimal for achieving high concentrations.
Solutions:
-
Optimize the co-solvent system: Experiment with different co-solvents and their concentrations to find the optimal ratio that maximizes solubility without adversely affecting your experiment.
-
Screen different cyclodextrins: The complexation efficiency can vary between different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Prepare a solid dispersion: For preparing a concentrated stock, a solid dispersion of this compound in a water-soluble carrier like PEG or PVP can be prepared and then dissolved in your aqueous buffer.
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | General Principle | Advantages | Disadvantages | Typical Excipients |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the aqueous solution. | Simple, rapid, and effective for many compounds. | High concentrations of co-solvent may be toxic to cells or interfere with assays. | Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol (PEG), Propylene glycol |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cavity of a cyclic oligosaccharide. | High solubilization capacity, low toxicity. | Can be expensive, may not be suitable for all molecular geometries. | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Micellar Solubilization | Incorporation of the drug into the hydrophobic core of surfactant micelles. | Effective for highly lipophilic compounds, can improve stability. | Surfactants can have biological effects of their own. | Polysorbates (Tween series), Poloxamers (Pluronic series) |
| Solid Dispersion | Dispersion of the drug in a solid, water-soluble carrier. | Can significantly increase dissolution rate and bioavailability. | Requires more complex preparation methods, potential for physical instability. | Polyethylene glycols (PEGs), Polyvinylpyrrolidone (PVP) |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
-
Stock Solution Preparation: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Working Solution Preparation:
-
Vortex the stock solution before use.
-
Serially dilute the stock solution in your aqueous experimental buffer (e.g., PBS, cell culture media).
-
Ensure the final concentration of DMSO is kept low (typically <0.5%) to minimize solvent toxicity in biological assays.
-
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound is above its solubility limit in that co-solvent/buffer mixture.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve an excess of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer to create a saturated or near-saturated solution.
-
Add this compound: Add an excess of this compound powder to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture at a controlled temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a water-soluble carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.
-
Drying: Further dry the film under vacuum for several hours to remove any residual solvent.
-
Collection and Pulverization: Scrape the solid dispersion from the flask and gently grind it into a fine powder.
-
Dissolution of Solid Dispersion: The resulting powder can now be dissolved in an aqueous buffer to prepare a stock solution of this compound.
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Encapsulation of this compound within a surfactant micelle.
References
Troubleshooting Isoscabertopin cytotoxicity assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during cytotoxicity assays with Isoscabertopin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-tumor properties. Sesquiterpene lactones isolated from Elephantopus scaber, the plant from which this compound is derived, have been shown to exhibit cytotoxic effects on cancer cells[1][2][3]. The mechanism of action for closely related compounds involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways such as the MAPK and NF-κB pathways[1][4].
Q2: Why am I seeing high variability in my this compound cytotoxicity assay results?
Variability in cytotoxicity assays can arise from several factors:
-
Cell-based factors: Cell line identity and integrity, passage number, cell seeding density, and cell health can all contribute to inconsistent results.
-
Compound-related issues: The stability and solubility of this compound in your culture medium can affect its effective concentration.
-
Assay-specific parameters: The type of cytotoxicity assay used (e.g., MTT, XTT, LDH), incubation times, and reagent quality are critical.
-
Technical execution: Pipetting errors, edge effects in microplates, and improper handling of reagents can introduce significant variability.
Q3: My IC50 values for this compound are different from what I expected. What could be the cause?
IC50 values can vary significantly between different cell lines due to their unique genetic and proteomic profiles. Additionally, experimental conditions such as the duration of compound exposure, the specific cytotoxicity assay employed, and even the method used for IC50 calculation can lead to different values. It is crucial to establish a standardized protocol and perform dose-response experiments for each new cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in control wells | Media components (e.g., phenol (B47542) red, high serum content) interfering with the assay reagents. | Use phenol red-free media. Reduce serum concentration during the assay or use serum-free media for the incubation period. |
| Contamination of media or reagents. | Use fresh, sterile reagents and media. Regularly check cultures for signs of contamination. | |
| Low signal or no dose-response | Incorrect concentration range of this compound. | Perform a broad-range dose-response experiment to determine the effective concentration range for your specific cell line. |
| Cell line is resistant to this compound. | Verify the sensitivity of your cell line or consider using a different, more sensitive cell line. | |
| Insufficient incubation time. | Optimize the incubation time with this compound to allow for a cytotoxic effect to manifest. | |
| Inconsistent replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Precipitation of this compound in media | Poor solubility of the compound. | Ensure the stock solution is fully dissolved before diluting in media. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the media is low and consistent across all wells. |
Data Presentation
The cytotoxic effects of sesquiterpene lactones from Elephantopus scaber have been evaluated in various cancer cell lines. The following table summarizes representative IC50 values.
| Compound | Cell Line | Assay Duration | IC50 Value |
| cis-scabertopin | Glioma U87 | Not Specified | 4.28 ± 0.21 µM[1] |
| Deoxyelephantopin | A549 (Lung Adenocarcinoma) | 72 hours | 12.287 µg/mL[5] |
| Illustrative Example: this compound | HeLa (Cervical Cancer) | 48 hours | Hypothetical: 5.5 µM |
| Illustrative Example: this compound | MCF-7 (Breast Cancer) | 48 hours | Hypothetical: 8.2 µM |
| Illustrative Example: this compound | HepG2 (Liver Cancer) | 48 hours | Hypothetical: 6.8 µM |
Note: The IC50 values for HeLa, MCF-7, and HepG2 are hypothetical and for illustrative purposes only, as specific data for this compound in these cell lines is not currently available in the provided search results. Researchers should determine the IC50 value empirically for their specific experimental conditions.
Experimental Protocols
MTT Cytotoxicity Assay for this compound
This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for a typical this compound cytotoxicity assay.
Potential Signaling Pathways Modulated by this compound and Related Compounds
Caption: Potential signaling pathways affected by this compound.
References
- 1. Sesquiterpene lactones from Elephantopus scaber exhibit cytotoxic effects on glioma cells by targeting GSTP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones isolated from Elephantopus scaber L. inhibits human lymphocyte proliferation and the growth of tumour cell lines and induces apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcimjournal.com [jcimjournal.com]
Technical Support Center: Optimizing Isoscabertopin Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Isoscabertopin in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone isolated from the plant Elephantopus scaber L. It has demonstrated anti-tumor properties. While its precise molecular targets are still under investigation, related compounds from the same plant, such as Deoxyelephantopin, are known to exert their effects by modulating multiple signaling pathways, including the NF-κB and MAPK (ERK, JNK, p38) pathways. It is plausible that this compound shares a similar mechanism of action.
Q2: What is a recommended starting concentration for this compound in cell viability assays?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). A common practice is to prepare a 10 mM stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture medium?
A4: The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature (37°C in an incubator), and light exposure. Sesquiterpene lactones can be susceptible to degradation in aqueous environments. It is advisable to prepare fresh working solutions from the frozen stock for each experiment. If long-term experiments are planned, it is recommended to perform a stability test by incubating this compound in the medium for the duration of the experiment and measuring its concentration at different time points using analytical methods like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The aqueous solubility of this compound is low, and adding a concentrated DMSO stock directly to the medium can cause it to precipitate. | Perform a serial dilution of the DMSO stock solution in the cell culture medium. Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid mixing. Ensure the final DMSO concentration remains below 0.5%. |
| High variability in experimental results. | Inconsistent concentrations of this compound due to degradation or precipitation. Inconsistent cell seeding density. | Prepare fresh working solutions for each experiment. Protect solutions from light and minimize the time they are kept at room temperature. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| No observable effect of this compound on cells. | The concentration used is too low. The compound has degraded. The cells are resistant to the compound. | Perform a dose-response experiment with a wider concentration range. Check the integrity of the stock solution. If possible, confirm its activity with a positive control. Consider using a different cell line. |
| High background in cell viability assays (e.g., MTT, XTT). | Interference from this compound with the assay reagents. High cell density. | Run a control with this compound in cell-free medium to check for any direct reaction with the assay dye. Optimize cell seeding density to ensure that the assay is within its linear range. |
| Unexpected cytotoxicity in control wells. | The concentration of DMSO is too high. Contamination of the cell culture. | Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells (typically <0.5%). Regularly check for microbial contamination. |
Data Presentation
Table 1: Reported IC50 Values of Elephantopus scaber Extracts and Related Compounds in Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Ethanolic Extract of Elephantopus scaber | MCF-7 (Breast Cancer) | MTT | 79.56 µg/mL | |
| Ethanolic Extract of Elephantopus scaber | MCF-7 (Breast Cancer) | Not Specified | 15 µg/mL | |
| Isodeoxyelephantopin | A549 (Lung Cancer) | MTT | 10.46 µg/mL |
Note: The IC50 values provided are for crude extracts or related compounds and should be used as a reference to establish a starting concentration range for pure this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure for 10 mM Stock Solution: a. Calculate the mass of this compound required to prepare a 10 mM solution. The molecular weight of this compound is approximately 358.39 g/mol . b. Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
-
Procedure for Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the working solutions is below 0.5%. For example, a 1:1000 dilution of the 10 mM stock will result in a 10 µM working solution with 0.1% DMSO. d. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. e. Use the freshly prepared working solutions immediately.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. b. The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). d. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well. e. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. f. After the incubation with MTT, carefully remove the medium. g. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. h. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. i. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. j. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: Overcoming Isoscabertopin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Isoscabertopin in cancer cells during experiments.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound In Vitro
Possible Cause: Cancer cells may develop resistance to this compound through various mechanisms, including the upregulation of pro-survival signaling pathways or increased drug efflux.
Suggested Solutions:
-
Verify Drug Integrity:
-
Confirm the proper storage and handling of the this compound stock solution.
-
Test the activity of the current batch on a known sensitive cell line to rule out compound degradation.
-
-
Investigate Altered Signaling Pathways:
-
Hypothesis: Resistant cells may have hyperactivated pro-survival pathways such as PI3K/Akt/mTOR, NF-κB, or STAT3. Sesquiterpene lactones are known to modulate these pathways to overcome resistance.[1][2]
-
Experimental Protocol:
-
Perform Western blot analysis to compare the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-mTOR, p-p65, p-STAT3) between sensitive and resistant cells.
-
Utilize specific inhibitors for these pathways in combination with this compound to assess the restoration of sensitivity.
-
-
-
Assess for Increased Drug Efflux:
-
Hypothesis: Overexpression of multidrug resistance (MDR) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, can lead to increased efflux of this compound. Extracts from Elephantopus scaber, the source of this compound, have been shown to inhibit these transporters.
-
Experimental Protocol:
-
Use a fluorescent substrate assay (e.g., Rhodamine 123 for ABCB1, Mitoxantrone for ABCG2) with flow cytometry to compare efflux activity between sensitive and resistant cells.
-
Co-administer this compound with known MDR inhibitors (e.g., Verapamil for ABCB1, Ko143 for ABCG2) to determine if sensitivity can be restored.
-
-
Issue 2: Suboptimal Efficacy of this compound in a New Cancer Cell Line
Possible Cause: The intrinsic molecular characteristics of the cancer cell line may confer primary resistance to this compound.
Suggested Solutions:
-
Characterize Baseline Signaling Pathway Activity:
-
Evaluate Expression of Apoptotic and Anti-Apoptotic Proteins:
-
Analyze the baseline expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak). A high ratio of anti-apoptotic to pro-apoptotic proteins can contribute to resistance.
-
-
Consider Combination Therapy:
-
Based on the signaling pathway analysis, select a second agent for combination studies. For example, if the PI3K/Akt pathway is highly active, a PI3K inhibitor could be tested in combination with this compound. Combination therapy can enhance efficacy by targeting multiple key pathways.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to sesquiterpene lactones like this compound?
A1: While direct resistance mechanisms to this compound are still under investigation, resistance to the broader class of sesquiterpene lactones often involves the activation of pro-survival signaling pathways. These include the PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, MAPK/ERK, and STAT3 pathways. These pathways can promote cell survival and proliferation, counteracting the cytotoxic effects of the drug. Additionally, increased expression of drug efflux pumps can reduce the intracellular concentration of the compound.
Q2: How can I experimentally induce this compound resistance in my cancer cell line for further study?
A2: Developing a drug-resistant cell line model is crucial for studying resistance mechanisms. A common method is through continuous exposure to the drug.
-
Protocol for Inducing Resistance:
-
Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for your cell line.
-
Begin by continuously culturing the cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability and proliferation. As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium.
-
This process of stepwise dose escalation can take several months.
-
Periodically test the IC50 of the cultured cells to quantify the level of resistance.
-
Once a stable resistant cell line is established (e.g., with a >10-fold increase in IC50), it can be used for downstream experiments.
-
Q3: What combination therapies are most likely to be effective in overcoming this compound resistance?
A3: Combination therapy is a promising strategy to combat resistance. The choice of a combination agent should ideally be based on the specific resistance mechanism identified.
-
Targeting Signaling Pathways: Combining this compound with inhibitors of the PI3K/Akt/mTOR, NF-κB, or STAT3 pathways can be effective. For instance, the sesquiterpene lactone alantolactone (B1664491) has been shown to overcome doxorubicin (B1662922) resistance in breast cancer cells by reducing STAT3 phosphorylation.
-
Conventional Chemotherapeutics: Combining this compound with standard chemotherapeutic agents can have synergistic effects. For example, dihydroartemisinin, another sesquiterpene lactone, has been shown to overcome gemcitabine (B846) resistance in pancreatic cancer cells.
-
MDR Inhibitors: If resistance is due to increased drug efflux, co-administration with an MDR inhibitor could restore sensitivity.
Q4: Are there any known biomarkers to predict sensitivity or resistance to this compound?
A4: Specific biomarkers for this compound are not yet well-defined. However, based on the mechanism of action of related compounds, potential biomarkers could include:
-
The activation status of the NF-κB and STAT3 pathways.
-
The expression levels of multidrug resistance transporters.
-
The mutational status of genes within the PI3K/Akt pathway.
Further research is needed to validate these potential biomarkers.
Data Presentation
Table 1: Cytotoxicity of Deoxyelephantopin (a related sesquiterpene lactone) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT116 | Colon Cancer | Data not specified | 48 |
| SW620 | Colon Cancer | Data not specified | 48 |
| SW480 | Colon Cancer | Data not specified | 48 |
| HCT15 | Colon Cancer | Data not specified | 48 |
| A375LM5 | Melanoma | ~4.5 | 72 |
Note: This data is for Deoxyelephantopin, a structurally similar compound isolated from the same plant, and can be used as a reference. IC50 values are approximate and can vary between experiments.
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, p65, p-p65, STAT3, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein.
Mandatory Visualizations
Caption: Key signaling pathways implicated in resistance to sesquiterpene lactones.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Working with Sesquiterpene Lactones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sesquiterpene lactones (STLs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, characterization, and biological evaluation of this important class of natural products.
Table of Contents
-
FAQs: General Handling and Stability
-
Troubleshooting Guide: Extraction and Purification
-
Troubleshooting Guide: Characterization
-
Troubleshooting Guide: Biological Assays
-
Experimental Protocols
-
Signaling Pathways
FAQs: General Handling and Stability
Q1: My sesquiterpene lactone solution appears to be degrading over time. What are the common causes of instability?
A1: Sesquiterpene lactones are susceptible to degradation under various conditions. The primary factors influencing their stability are pH, temperature, and the solvent used. The α-methylene-γ-lactone moiety, crucial for the biological activity of many STLs, is a reactive Michael acceptor and can undergo nucleophilic attack.[1][2]
-
pH: STLs are generally more stable in slightly acidic conditions (e.g., pH 5.5).[3] At neutral to alkaline pH (e.g., pH 7.4), they are at an increased risk of hydrolysis and other degradation reactions, such as the loss of side chains.[3]
-
Temperature: Higher temperatures accelerate degradation. It is recommended to store stock solutions at low temperatures (-20°C to -80°C) to slow down these processes.[4] For instance, a study on Arnica tincture showed a significant decrease in STL content when stored at 25°C and 30°C compared to 4°C.
-
Solvent: Protic solvents like alcohols can react with STLs, especially over long storage periods. It is advisable to prepare stock solutions in dry, aprotic solvents like DMSO or acetone. For biological assays requiring aqueous dilutions, it's best to prepare them fresh and minimize the time the compound spends in the aqueous environment.
Q2: I'm observing precipitation in my STL solution. What could be the reason?
A2: Precipitation can occur due to several factors:
-
Exceeding Solubility Limits: You might be trying to dissolve the STL at a concentration higher than its solubility in the chosen solvent.
-
Degradation: Degradation products may be less soluble than the parent compound, leading to their precipitation over time.
-
Temperature Effects: Changes in temperature can affect solubility. If the solution was stored at a lower temperature, allow it to warm to room temperature and vortex to see if the precipitate redissolves. To avoid this, consider preparing smaller, single-use aliquots of your stock solution.
Q3: How should I store my purified sesquiterpene lactones?
A3: For long-term storage, STLs should be stored as a dry powder or in a suitable anhydrous aprotic solvent (e.g., DMSO, acetone) at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Table 1: General Stability of Sesquiterpene Lactones under Different Conditions
| Parameter | Condition | Stability Recommendation |
| pH | Acidic (e.g., pH 5.5) | Generally more stable. |
| Neutral to Alkaline (e.g., pH 7.4) | Increased risk of hydrolysis and degradation. Minimize exposure time. | |
| Temperature | Low (-20°C to -80°C) | Slows degradation. Recommended for stock solution storage. |
| Room Temperature (25°C) | Moderate degradation can occur over time. | |
| Elevated (e.g., 37°C) | Accelerated degradation. | |
| Solvent | Aprotic (e.g., DMSO, Acetone) | Recommended for stock solutions. |
| Protic (e.g., Ethanol (B145695), Methanol) | Can react with STLs over time. | |
| Aqueous Buffers | Prepare fresh for experiments and use promptly. | |
| Light | Exposed to Light | Many natural products are light-sensitive. Store in the dark. |
Troubleshooting Guide: Extraction and Purification
Q4: I'm getting a low yield of STLs from my plant material. How can I improve it?
A4: Low yields can be a result of several factors related to the plant material, extraction method, or subsequent workup.
-
Plant Material:
-
Suboptimal Harvest Time: The concentration of STLs can vary depending on the developmental stage of the plant. For some species, the highest concentration is found at the full flowering stage.
-
Improper Post-Harvest Handling: Dry the plant material immediately after harvesting in a well-ventilated area away from direct sunlight to prevent enzymatic degradation. Store the dried material in a cool, dark, and dry place.
-
-
Extraction Method:
-
Solvent Choice: The polarity of the extraction solvent is crucial. Solvents like chloroform, ethyl acetate, and methanol (B129727) are commonly used. A study on Cynara cardunculus showed that ethanol gave the highest yield of cynaropicrin (B1669659) compared to ethyl acetate, dichloromethane, and water.
-
Extraction Technique: Maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) are common methods. UAE can improve yields by enhancing solvent penetration.
-
Temperature and Time: Optimizing the extraction temperature and duration is important. For example, a study on chicory roots found that water maceration at 30°C for 17 hours maximized the yield of free STLs by promoting the hydrolysis of their conjugated forms.
-
-
Degradation during Workup:
-
Thermal Degradation: Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 45°C.
-
Q5: My column chromatography separation is not effective. What can I do?
A5: Poor separation during column chromatography is a common issue. Here are some troubleshooting steps:
-
Check Compound Stability on Silica (B1680970): Your compound might be degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear. If it's unstable, consider using a less acidic stationary phase like deactivated silica gel, alumina, or florisil.
-
Optimize Solvent System:
-
Polarity: If your compound is taking too long to elute, you can gradually increase the polarity of your eluting solvent.
-
Solubility: Ensure your compound and impurities are soluble in the chosen solvent system. Poor solubility can lead to streaking and poor separation.
-
-
Sample Loading: Dissolve your crude sample in a minimal amount of the initial eluting solvent or a slightly more polar solvent for loading onto the column. Using a highly polar solvent to load the sample can lead to poor separation.
Table 2: Comparison of Extraction Solvents for Cynaropicrin from Cynara cardunculus
| Extraction Solvent | Yield (mg/g dry weight) |
| Ethanol | 56.9 |
| Dichloromethane | 40.3 |
| Ethyl Acetate | 37.5 |
| Water | 13.6 |
| (Data from) |
Troubleshooting Guide: Characterization
Q6: I'm having difficulty detecting my STL using HPLC with a UV detector.
A6: This is a common challenge as many STLs lack strong chromophores, resulting in poor absorption at standard wavelengths like 254 nm.
-
Lower Wavelength: Try setting the detection wavelength to a lower range, such as 210-220 nm, where many STLs exhibit some absorbance.
-
Alternative Detectors: If UV detection is not sensitive enough, consider using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for detection.
-
Derivatization: For some STLs, post-column derivatization can be employed to introduce a chromophore, although this adds complexity to the method.
Q7: My NMR spectrum is complex and difficult to interpret. What are some common issues?
A7: The structural complexity of STLs can lead to crowded and overlapping signals in the NMR spectrum.
-
Use of 2D NMR: Techniques like COSY, HSQC, and HMBC are often essential for unambiguous structural elucidation and assignment of proton and carbon signals.
-
Sample Purity: Impurities will complicate the spectrum. Ensure your sample is of high purity before NMR analysis.
-
Solvent Choice: The choice of deuterated solvent can influence the chemical shifts. Ensure the solvent is dry and appropriate for your compound.
Troubleshooting Guide: Biological Assays
Q8: I'm seeing inconsistent results in my cytotoxicity assays (e.g., MTT assay). What could be the cause?
A8: Inconsistent results in cell-based assays can be due to several factors related to the STL itself or the assay methodology.
-
STL Stability in Media: As mentioned earlier, STLs can be unstable in aqueous cell culture media at 37°C. This degradation can lead to a loss of activity over the course of the experiment, resulting in variability. It's crucial to prepare fresh dilutions of the STL for each experiment and minimize the incubation time if possible.
-
Interference with Assay Reagents: The reactive α-methylene-γ-lactone group can potentially react with components of the assay, such as the MTT reagent itself. This can lead to false-positive or false-negative results. Consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay, which measures total protein content and is less prone to chemical interference.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the STL should be kept low (typically <0.5%) and consistent across all treatments, including controls, as it can have its own cytotoxic effects.
Q9: How can I improve the solubility of my STL in aqueous buffers for biological assays?
A9: Poor water solubility is a significant challenge for the biological evaluation of STLs.
-
Use of Co-solvents: While DMSO is a common choice, other co-solvents like ethanol can be used. However, always be mindful of the final concentration and potential solvent toxicity.
-
Formulation Strategies: For in vivo studies, formulation approaches such as encapsulation in nanoparticles or micelles can enhance solubility and bioavailability.
-
Chemical Modification: In some cases, derivatization of the STL can improve its solubility. For example, the parthenolide (B1678480) derivative DMAPT is 1000-fold more water-soluble than the parent compound.
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpene Lactones
This protocol provides a general procedure for the solvent extraction of STLs from dried plant material and can be adapted based on the specific plant and target compounds.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., aerial parts) at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a suitable flask.
-
Add 100 mL of an appropriate solvent (e.g., chloroform, ethyl acetate, or methanol).
-
Perform the extraction using one of the following methods:
-
Maceration: Stopper the flask and let it stand for 24-72 hours at room temperature with occasional shaking.
-
Soxhlet Extraction: Extract for 6-8 hours at the boiling point of the solvent.
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and combine fractions containing the target STL.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for STL Analysis
This protocol outlines a typical reversed-phase HPLC method for the analysis and quantification of STLs.
-
Column: C18 column (e.g., Luna C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, e.g., 0.2% acetic acid or 0.085% o-phosphoric acid, to improve peak shape).
-
Example Gradient: Start with a low percentage of acetonitrile and increase it over time to elute more non-polar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD or UV detector set at 210 nm.
-
Temperature: 30°C.
-
Sample Preparation: Dissolve the extract or purified compound in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm filter before injection.
-
Quantification: Create a calibration curve using a pure standard of the STL of interest.
Protocol 3: MTT Cytotoxicity Assay
This protocol describes a common method for assessing the cytotoxicity of STLs against cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to attach overnight in a CO₂ incubator at 37°C.
-
Compound Treatment:
-
Prepare a stock solution of the STL in DMSO.
-
Make serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent and non-toxic to the cells (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the STL. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in water) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways
Sesquiterpene lactones exert many of their biological effects, including anti-inflammatory and anti-cancer activities, by modulating key signaling pathways. The α-methylene-γ-lactone moiety can act as a Michael acceptor, allowing it to covalently bind to nucleophilic residues (like cysteine) on proteins, thereby altering their function. Two of the most well-studied targets are the NF-κB and STAT3 signaling pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. In its inactive state, it is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation (e.g., by cytokines like TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Many STLs inhibit the NF-κB pathway by preventing the degradation of IκBα and IκBβ. This is thought to occur through the alkylation of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκB.
References
Technical Support Center: Isoscabertopin Experimental Integrity
Welcome to the technical support center for Isoscabertopin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The stability of this compound is a critical concern because its chemical structure, particularly the α-methylene-γ-lactone ring, is susceptible to degradation under common experimental conditions. This degradation can lead to a loss of biological activity and result in inaccurate and misleading experimental outcomes.
Q2: What are the primary factors that can cause this compound degradation?
A2: The main factors contributing to the degradation of this compound and other sesquiterpene lactones include:
-
pH: this compound is more stable in acidic conditions and can degrade in neutral or alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV light can induce photodegradation.[3][4]
-
Solvents: The choice of solvent can impact stability. While DMSO is a common solvent for stock solutions, prolonged storage in certain aqueous buffers or culture media at physiological conditions (pH 7.4, 37°C) can lead to degradation.
-
Presence of nucleophiles: The reactive α,β-unsaturated carbonyl group in the lactone ring can react with nucleophiles, such as thiols present in proteins (e.g., cysteine residues in albumin).[5]
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. Here are the recommended storage conditions:
-
Solid Form: Store at 4°C, protected from light and moisture. A desiccator is recommended.
-
In Solvent (Stock Solutions):
-
For long-term storage (up to 6 months), prepare stock solutions in a high-quality, anhydrous solvent like DMSO and store at -80°C.
-
For short-term storage (up to 1 month), store stock solutions at -20°C.
-
Always seal containers tightly to prevent moisture absorption and solvent evaporation.
-
Troubleshooting Guides
This section provides a structured approach to identifying and resolving potential issues related to this compound degradation during your experiments.
Problem: Inconsistent or lower-than-expected biological activity.
This is a common sign of compound degradation. Use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting Decision Tree for this compound Degradation.
Quantitative Data on Sesquiterpene Lactone Stability
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes stability data for a related sesquiterpene lactone, lactucin, under UV exposure, which highlights the potential for photodegradation.
| Compound | Condition | Parameter | Value | Reference |
| Lactucin | UV Irradiation (366 nm) | Half-life (t½) | ~45 minutes |
This data underscores the importance of protecting this compound from light during experiments.
Experimental Protocols
To ensure the integrity of this compound during your experiments, it is recommended to analytically verify its concentration and purity. Below are detailed methodologies for HPLC and GC-MS analysis, adapted from validated methods for structurally similar sesquiterpene lactones.
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated protocol for deoxyelephantopin (B1239436) and isodeoxyelephantopin.
1. Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (B52724) (HPLC grade)
-
Mobile Phase C: 2-Propanol (HPLC grade)
-
Isocratic elution with a mixture of Water:Acetonitrile:2-Propanol (e.g., 66:20:14, v/v/v). The exact ratio may need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
3. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1 - 10 µg/mL).
-
Experimental Samples: Dilute samples (e.g., from cell culture media extracts or reaction mixtures) with the mobile phase to fall within the range of the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the calibration curve.
Protocol 2: Analysis of this compound and Potential Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of sesquiterpene lactones.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for terpenoid analysis (e.g., HP-5, DB-5, or similar 5% phenyl-methylpolysiloxane column; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 40:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 250°C.
3. MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 amu.
4. Sample Preparation:
-
Samples containing this compound should be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The extract should be dried over anhydrous sodium sulfate (B86663) and concentrated under a stream of nitrogen.
-
The residue is then redissolved in a small volume of a volatile solvent (e.g., hexane (B92381) or ethyl acetate) for injection.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the mass spectrum with a reference spectrum if available.
-
Analyze for the presence of new peaks in samples subjected to degradation conditions. The mass spectra of these new peaks can provide clues to the structure of the degradation products.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways Affected by this compound
Based on studies of structurally related sesquiterpene lactones, this compound is likely to exert its biological effects by modulating key signaling pathways involved in inflammation and cell survival.
Caption: Overview of potential signaling pathways affected by this compound.
General Experimental Workflow
To minimize degradation, a streamlined experimental workflow is recommended.
Caption: A streamlined workflow to minimize this compound degradation.
References
- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lavierebelle.org [lavierebelle.org]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Isoscabertopin
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Isoscabertopin. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] A desiccated environment is recommended to ensure stability.[1] Under these conditions, this compound has a shelf life of approximately three years.[1] For long-term storage, some suppliers recommend 4°C.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to use tightly sealed vials to prevent solvent evaporation and contamination.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, it is important to wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust or aerosols, use a properly fitted respirator.
Q4: What should I do in case of accidental contact with this compound?
A4: In case of skin contact, immediately wash the affected area with soap and plenty of water. If this compound comes into contact with your eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. Seek medical attention if irritation persists.
Q5: In which solvents is this compound soluble?
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent concentration of this compound stock solution. | Ensure the stock solution is prepared accurately and has been stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Degradation of this compound. | Store the solid compound and solutions at the recommended temperatures and protect them from light. Prepare fresh stock solutions regularly. | |
| Precipitation of this compound in aqueous solutions | Low solubility of this compound in aqueous media. | First, dissolve this compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect the experiment (typically <0.5%). |
| Difficulty dissolving solid this compound | Incomplete dissolution in the chosen solvent. | Vortex the solution thoroughly. Gentle warming or sonication may aid in dissolution. Ensure the solvent is of high purity and anhydrous, as moisture can affect solubility. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature (Solid) | 2-8°C | [1] |
| Shelf Life (Solid) | 1095 days (approx. 3 years) | [1] |
| Storage of Stock Solutions (in solvent) | -20°C for 1 month; -80°C for 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 358.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 0.001 L * 358.4 g/mol = 0.003584 g = 3.584 mg
-
-
-
Weighing:
-
Carefully weigh out 3.584 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
Technical Support Center: Addressing Off-Target Effects of Isoscabertopin in Research
Welcome to the technical support center for researchers utilizing Isoscabertopin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects during your experiments. Given that comprehensive off-target data for this compound is not yet publicly available, this guide focuses on establishing a robust experimental framework to assess and control for non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected or inconsistent results in my this compound experiments. Could off-target effects be the cause?
A1: Yes, unexpected or inconsistent results are common indicators of off-target effects. This compound, a sesquiterpene lactone, contains a reactive α-methylene-γ-lactone group which can potentially interact with cellular nucleophiles, such as the sulfhydryl groups of cysteine residues in various proteins. This can lead to the modulation of multiple signaling pathways. If you are experiencing issues such as unexpected cytotoxicity, altered cell morphology, or results that are not reproducible, it is prudent to investigate potential off-target activities.
Q2: What are the likely off-target pathways for a sesquiterpene lactone like this compound?
A2: While the specific off-target profile of this compound is not well-documented, studies on other sesquiterpene lactones suggest that the NF-κB signaling pathway is a common off-target. This is due to the potential for these compounds to alkylate and inhibit IκB kinase (IKK), preventing the release and nuclear translocation of NF-κB. Additionally, a study on the extract of Elephantopus scaber, the plant from which this compound is isolated, indicated modulation of the PI3K/Akt pathway . Therefore, it is advisable to monitor the activation status of key proteins in these pathways.
Q3: How can I begin to experimentally identify the off-targets of this compound in my system?
A3: A systematic approach is recommended to identify potential off-targets. We suggest a tiered strategy that begins with broad, accessible methods and progresses to more specific and resource-intensive techniques. A recommended workflow is outlined below.
Troubleshooting Experimental Workflow
This workflow is designed to help you systematically investigate and mitigate suspected off-target effects of this compound.
Caption: A stepwise workflow for identifying and mitigating off-target effects of this compound.
Quantitative Data Summary
Since specific quantitative off-target data for Isoscabartopin is unavailable, this table provides a template for you to populate with your own experimental data as you proceed through the troubleshooting workflow.
| Experimental Step | Metric | Recommended Assay(s) | Your Data (Example) |
| 1. Dose-Response Analysis | IC50 / EC50 | Cell Viability (MTT, CellTiter-Glo), Reporter Assay | e.g., 2.5 µM |
| 3. Pathway Analysis | Fold Change in | Western Blot, ELISA | e.g., p-Akt/Akt: |
| Protein Phosphorylation | 0.5-fold at 5 µM | ||
| 4. Target Identification | Thermal Shift (ΔTm) | Cellular Thermal Shift Assay (CETSA) | e.g., Protein X: |
| +3.2°C shift | |||
| 5. Off-Target Validation | Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC), Surface | e.g., 5.8 µM |
| Plasmon Resonance (SPR) |
Key Experimental Protocols
Protocol 1: Western Blot for NF-κB and PI3K/Akt Pathway Activation
Objective: To determine if this compound modulates the NF-κB or PI3K/Akt signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest at a suitable density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 1, 6, 24 hours). Include a positive control for pathway activation (e.g., TNFα for NF-κB, IGF-1 for PI3K/Akt).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
NF-κB Pathway: anti-phospho-IKKα/β, anti-IKKβ, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65.
-
PI3K/Akt Pathway: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein levels to the total protein levels and then to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To identify proteins that are physically stabilized by this compound binding within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration where you observe a biological effect (e.g., 10x IC50) and a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the protein levels by Western blot (for specific candidate proteins) or by mass spectrometry (for proteome-wide analysis).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates protein stabilization and direct binding.
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways that may be affected by this compound's off-target activities.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of the PI3K/Akt pathway by this compound.
Technical Support Center: Isoscabertopin Dosage Refinement for Animal Models
Frequently Asked Questions (FAQs)
Q1: Where should I start with dosing Isoscabertopin in my animal model?
A1: Due to the lack of specific data for this compound, a conservative approach is critical. We recommend beginning with a dose-range finding study. Information from studies on Elephantopus scaber extracts can provide a preliminary, albeit indirect, starting point. Ethanolic and methanolic extracts of E. scaber have been administered to mice and rats in dosages ranging from 10 mg/kg to 500 mg/kg for various biological activities, including immunomodulatory, anti-inflammatory, and hepatoprotective effects.[1][2][3] Since this compound is a constituent of these extracts, a starting dose for the pure compound should be significantly lower. A tiered approach, starting with doses at least an order of magnitude lower than the lowest effective extract dose (e.g., 0.1-1 mg/kg), is advisable.
Q2: What is the potential toxicity of this compound?
A2: The specific toxicity of this compound has not been reported. However, it belongs to the class of sesquiterpene lactones, some of which are known to have toxic effects at higher doses.[4][5] For instance, the intraperitoneal LD50 (the dose that is lethal to 50% of animals) for other sesquiterpene lactones in mice ranges from approximately 3 mg/kg to over 200 mg/kg, depending on the specific compound.[5] Common signs of toxicity can include ataxia, tremors, and at higher doses, liver damage.[4] Close monitoring of animals for any adverse effects during dose escalation studies is essential.
Q3: How should I administer this compound to my animal models?
A3: The route of administration will depend on your experimental goals and the physicochemical properties of this compound. Common routes for preclinical studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. Studies on E. scaber extracts have utilized oral administration.[2][3] The choice of vehicle for solubilizing this compound is also crucial and should be tested for its own potential toxicity.
Q4: Are there any known signaling pathways affected by this compound?
A4: While specific pathways for this compound are not detailed, compounds from Elephantopus scaber are known to possess anti-inflammatory and anti-tumor properties.[1][6][7] These effects are often mediated through modulation of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB pathway. Sesquiterpene lactones, as a class, are known to interact with and inhibit inflammatory pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at initial doses. | - The initial dose is too low.- Poor bioavailability of the compound.- Inappropriate route of administration. | - Gradually escalate the dose, carefully monitoring for toxicity.- Investigate the pharmacokinetic properties of this compound.- Consider an alternative route of administration (e.g., IP instead of PO). |
| Signs of toxicity in animal models (e.g., weight loss, lethargy). | - The administered dose is too high.- The vehicle used for administration is toxic. | - Immediately reduce the dosage or cease administration.- Conduct a toxicity study of the vehicle alone.- Refer to LD50 data for structurally similar sesquiterpene lactones for guidance.[5] |
| High variability in experimental results. | - Inconsistent dosing technique.- Differences in animal age, weight, or health status.- Instability of the this compound formulation. | - Ensure all personnel are trained in consistent administration techniques.- Standardize animal characteristics for each experimental group.- Prepare fresh formulations for each experiment and assess their stability. |
Quantitative Data Summary
Table 1: Dosages of Elephantopus scaber Extracts in Animal Models
| Animal Model | Extract Type | Dosage Range (mg/kg) | Route | Observed Effects | Reference |
| Mice | Ethanolic extract of leaves | 10, 30, 100 | Oral | Immunomodulatory activity | [3] |
| Rats | Aqueous extract | 300, 500 | Oral | Anti-inflammatory effect in arthritis models | [1] |
| Rats | Methanolic extract | 100, 200 | Oral | Hepatoprotective against NDEA-induced toxicity | [2] |
| Diabetic Rats | Methanolic extract | 150 | Oral | Hypoglycemic effect | [8] |
| Ducks | Dried leaf powder | 30, 80, 130 | Dietary | Improved meat quality and intestinal development | [9] |
Table 2: Acute Toxicity of Structurally Related Sesquiterpene Lactones in Mice
| Compound | LD50 (mg/kg) | Route | Reference |
| Mexicanin-E | 3.08 | Intraperitoneal | [5] |
| Helenalin | 9.86 | Intraperitoneal | [5] |
| Hymenoxon | 16.24 | Intraperitoneal | [5] |
| Psilotropin | 112.25 | Intraperitoneal | [5] |
| Tenulin | 184.65 | Intraperitoneal | [5] |
| Cynaropicrin | 25 (toxic effects observed) | Not specified | [4] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on the data for related compounds, select a wide range of doses. For this compound, a starting range of 0.1, 1, 10, and 50 mg/kg could be considered.
-
Administration: Administer a single dose of this compound or vehicle via the chosen route (e.g., oral gavage).
-
Observation: Monitor animals closely for clinical signs of toxicity, changes in body weight, and food/water intake for at least 72 hours.
-
Endpoint: At the end of the observation period, collect blood for basic hematology and serum chemistry. Perform a gross necropsy to examine major organs.
-
Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
Protocol 2: In Vivo Anti-Inflammatory Efficacy Study
-
Model Induction: Induce inflammation in an appropriate animal model (e.g., carrageenan-induced paw edema in rats).
-
Grouping: Divide animals into a naive group, a vehicle-treated disease model group, a positive control group (e.g., a known anti-inflammatory drug), and several this compound-treated groups at doses below the MTD.
-
Treatment: Administer this compound or controls at specified time points before or after the inflammatory insult.
-
Measurement: Measure the inflammatory response at various time points (e.g., paw volume using a plethysmometer).
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect inflamed tissues for histological analysis and measurement of inflammatory markers (e.g., cytokines via ELISA or qPCR).
-
Data Analysis: Compare the inflammatory response in this compound-treated groups to the vehicle control group to determine efficacy.
Visualizations
References
- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 2. Dose-response effects of Elephantopus scaber methanolic extract on N-nitrosodiethylamine-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. Cynaropicrin - Wikipedia [en.wikipedia.org]
- 5. Toxicity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsit.com [ijsit.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Frontiers | Dietary Supplementation With Didancao (Elephantopus scaber L.) Improves Meat Quality and Intestinal Development in Jiaji Ducks [frontiersin.org]
How to interpret unexpected results in Isoscabertopin experiments
Welcome to the technical support center for Isoscabertopin experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
FAQ 1: Inconsistent Anti-Tumor Activity
Question: I am observing highly variable IC50 values for this compound across different cancer cell lines or even between replicate experiments. What could be the cause?
Answer: It is not uncommon to observe variability in the cytotoxic effects of a compound like this compound. Several factors can contribute to this:
-
Cell Line-Specific Mechanisms: The cytotoxic effect of this compound is dependent on the specific molecular pathways active in a given cell line. As a sesquiterpene lactone, its activity is linked to signaling pathways like NF-κB and MAPK, whose baseline activity and importance for survival can vary significantly between different cancer types and even subtypes.
-
Experimental Conditions: The duration of the cell viability assay can significantly impact the calculated IC50 value. It is crucial to maintain consistency in assay timing across experiments.[1]
-
Compound Solubility and Stability: this compound, like many natural products, may have limited aqueous solubility. Precipitation of the compound in your cell culture media can lead to a lower effective concentration and thus, inconsistent results.[2][3]
Troubleshooting Guide: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Profile the baseline activation of key signaling pathways (e.g., NF-κB, MAPK) in your panel of cell lines to correlate with this compound sensitivity. |
| Assay Duration | Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and assay.[1] Ensure this time point is used consistently. |
| Compound Precipitation | Visually inspect your culture plates for any signs of precipitation after adding this compound. Prepare a fresh stock solution in an appropriate solvent like DMSO and ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid both toxicity and precipitation.[4] |
| Vehicle Control Issues | Always include a vehicle control (media with the same final concentration of the solvent, e.g., DMSO) in your experiments to account for any effects of the solvent itself on cell viability. |
FAQ 2: Unexpected Signaling Pathway Modulation
Question: My Western blot results show that this compound is activating a pro-survival pathway (like ERK/MAPK) in my cancer cells, which is contrary to its expected anti-tumor effect. How can I interpret this?
Answer: This is a critical observation and highlights the complexity of signaling networks. While this compound is generally expected to have anti-tumor effects, which often involves the inhibition of pro-survival pathways like NF-κB, paradoxical activation of other pathways can occur.
-
Cellular Context is Key: The effect of a compound on a signaling pathway is highly cell-type specific. In some cellular contexts, the inhibition of one pathway can lead to a compensatory activation of another. For instance, some cancer cells can develop resistance by upregulating parallel survival pathways.
-
Off-Target Effects: While this compound's primary targets may be within the NF-κB pathway, it is possible that it has off-target effects on other kinases or signaling molecules, leading to the activation of pathways like MAPK.
-
Feedback Loops: Cellular signaling pathways are interconnected through complex feedback loops. Inhibition of a primary target by this compound might disrupt a negative feedback loop that normally keeps another pathway (like MAPK) in check, leading to its activation.
Troubleshooting Guide: Unexpected Pathway Activation
| Potential Cause | Troubleshooting Steps |
| Compensatory Pathway Activation | 1. Time-Course Analysis: Perform a time-course experiment to see if the activation is an early or late event. This can help distinguish between a direct effect and a secondary, compensatory response. 2. Inhibitor Combination: Use a known inhibitor of the unexpectedly activated pathway (e.g., a MEK inhibitor for the MAPK pathway) in combination with this compound to see if this restores or enhances the anti-tumor effect. |
| Off-Target Effects | Review literature on this compound and related sesquiterpene lactones for known off-target activities. If possible, perform a kinome scan or similar profiling assay to identify other potential targets of this compound in your experimental system. |
| Experimental Artifact | Ensure proper controls are in place for your Western blot, including loading controls (e.g., β-actin, GAPDH) and controls for pathway activation (e.g., stimulating cells with a known activator like LPS for the NF-κB pathway). |
FAQ 3: Compound Solubility and Stability Issues
Question: I am noticing precipitate in my cell culture wells after adding my this compound solution. How can I resolve this?
Answer: Precipitation is a common issue with hydrophobic compounds like this compound when they are introduced into an aqueous cell culture medium from a concentrated DMSO stock.
-
Exceeding Aqueous Solubility: While this compound may be soluble in 100% DMSO, its solubility dramatically decreases when diluted into your aqueous culture medium.
-
High Final DMSO Concentration: While a small amount of DMSO is generally tolerated by cells, higher concentrations can be toxic and can also affect the solubility of other components in the media.
-
Instability in Aqueous Solution: Some sesquiterpene lactones can be unstable in aqueous solutions, especially at physiological pH, and may degrade over time, with the degradation products being less soluble.
Troubleshooting Guide: Solubility and Stability
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed to achieve the final desired concentration in your media. This keeps the final DMSO concentration low. 2. Serial Dilution in Media: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media. |
| Solvent Toxicity | Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Compound Instability | Prepare working solutions of this compound fresh for each experiment. For long-term storage, keep the high-concentration DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour).
-
To induce the pathway, stimulate the cells with a known activator, such as Lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (20 ng/mL), for 30 minutes. Include an unstimulated control and a stimulated-only control group.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA protein assay kit.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-NF-κB p65
-
Total NF-κB p65
-
Phospho-IκBα
-
Total IκBα
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL substrate to visualize the protein bands.
-
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.
-
Cell Culture, Treatment, and Protein Extraction: Follow steps 1-3 from the NF-κB protocol. A common stimulant for the MAPK pathway is EGF (Epidermal Growth Factor).
-
Western Blotting:
-
Follow the general Western blotting procedure as described in the NF-κB protocol.
-
Recommended primary antibodies for the MAPK pathways include:
-
Phospho-p44/42 MAPK (Erk1/2)
-
Total p44/42 MAPK (Erk1/2)
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-SAPK/JNK
-
Total SAPK/JNK
-
β-actin (as a loading control)
-
-
Proceed with secondary antibody incubation and detection as previously described.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory target of this compound.
References
Validation & Comparative
A Comparative Analysis of Isoscabertopin and Scabertopin: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Isoscabertopin and Scabertopin, two sesquiterpene lactones isolated from the medicinal plant Elephantopus scaber, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases. Both compounds share a common chemical scaffold but exhibit distinct biological activities and mechanisms of action. This guide provides a comprehensive comparative analysis of this compound and Scabertopin, supported by available experimental data, to aid researchers in their drug discovery and development endeavors.
Quantitative Analysis of Biological Activities
The cytotoxic effects of this compound and Scabertopin have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | 4.13 | [1] |
| Scabertopin | A549 | Lung Carcinoma | 11.08 | [1] |
| J82 | Bladder Cancer | ~20 (24h), ~18 (48h) | [2][3] | |
| T24 | Bladder Cancer | ~20 (24h), ~18 (48h) | [2] | |
| RT4 | Bladder Cancer | ~20 (24h), ~18 (48h) | ||
| 5637 | Bladder Cancer | ~20 (24h), ~18 (48h) | ||
| SV-HUC-1 (normal) | Urothelial | 59.42 (24h), 55.84 (48h) |
Mechanisms of Action: A Tale of Two Molecules
While both compounds exhibit anti-cancer properties, their underlying mechanisms of action appear to diverge, offering different therapeutic avenues.
This compound: An Inducer of Apoptosis via NF-κB Inhibition
Emerging evidence suggests that this compound exerts its anti-tumor effects primarily through the induction of apoptosis. A key mechanism identified is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By suppressing NF-κB activation, this compound can halt the transcription of anti-apoptotic genes, thereby sensitizing cancer cells to programmed cell death.
Scabertopin: A Multifaceted Approach Involving Necroptosis and Metastasis Inhibition
Scabertopin demonstrates a more complex mechanism of action, particularly elucidated in bladder cancer models. Its anti-cancer activity is characterized by two distinct but interconnected pathways:
-
Induction of Necroptosis: Scabertopin triggers a form of programmed necrosis, known as necroptosis, in bladder cancer cells. This process is initiated by the production of mitochondrial reactive oxygen species (ROS), leading to RIP1/RIP3-dependent cell death.
-
Inhibition of Metastasis: Scabertopin has been shown to suppress the migration and invasion of cancer cells by targeting the FAK/PI3K/Akt/MMP-9 signaling pathway. By inhibiting this pathway, Scabertopin reduces the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in metastasis.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and Scabertopin. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Scabertopin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Scabertopin for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
Complete culture medium
-
This compound and Scabertopin stock solutions
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or Scabertopin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and 50 µL of Part B in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-MMP-9, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells to extract total protein and determine protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Conclusion
This compound and Scabertopin, while structurally similar, present distinct profiles in terms of their anti-cancer potency and mechanisms of action. This compound appears to be a more potent cytotoxic agent in lung cancer cells, primarily acting through the induction of apoptosis via NF-κB inhibition. In contrast, Scabertopin demonstrates a broader mechanistic portfolio in bladder cancer, inducing necroptosis and inhibiting key steps in metastasis through the FAK/PI3K/Akt pathway.
This comparative analysis highlights the potential of both molecules as leads for novel anti-cancer and anti-inflammatory therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in exploring its efficacy across a wider range of cancer types and investigating its effects on other key signaling pathways. For Scabertopin, future studies could focus on its potential as an anti-metastatic agent in various cancer models. The distinct mechanisms of these two compounds also suggest the potential for synergistic effects in combination therapies, a promising avenue for future investigation.
References
Validating the In Vivo Efficacy of Isoscabertopin: A Comparative Analysis in Inflammatory Models
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of Isoscabertopin, a bioactive sesquiterpene lactone found in Elephantopus scaber, against established anti-inflammatory agents. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its related compounds in inflammatory conditions. While direct in vivo data for isolated this compound in standardized inflammatory models is emerging, this guide leverages data from studies on Elephantopus scaber extracts, where this compound is a key active constituent, to provide a preliminary assessment of its potential efficacy.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted preclinical assay for evaluating the acute anti-inflammatory activity of novel compounds. The table below summarizes the in vivo efficacy of a hydroalcoholic extract of Elephantopus scaber, containing this compound and other bioactive sesquiterpene lactones, in comparison to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
| Treatment | Dose | Time Point (Hours) | % Inhibition of Edema |
| Elephantopus scaber Extract | High Dose | 3 | 57%[1] |
| Diclofenac | Standard Dose | 3 | Not specified |
Note: The specific concentration of this compound within the tested extract was not detailed in the cited study. The "high dose" of the compound separated from the extract demonstrated significant anti-inflammatory effects.[1]
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound and its related sesquiterpene lactones, such as Deoxyelephantopin and Isodeoxyelephantopin, exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade. These compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4]
The inhibition of the NF-κB pathway is a key mechanism of action.[3][4] Under inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][3] Deoxyelephantopin and Isodeoxyelephantopin have been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the expression of inflammatory mediators.[3]
Furthermore, these compounds modulate the MAPK pathway, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are also crucial in regulating the production of inflammatory cytokines.[2][3]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
The following is a generalized protocol for the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.[5][6][7]
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Test Substance Administration: The test compound (e.g., Elephantopus scaber extract) or standard drug (e.g., Diclofenac) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation. The control group receives the vehicle.
-
Induction of Inflammation: A 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its related compounds, as well as the experimental workflow for the carrageenan-induced paw edema model.
Caption: NF-κB signaling pathway inhibition by this compound and related compounds.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isodeoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. inotiv.com [inotiv.com]
Isoscabertopin: A Comparative Analysis Against Standard Chemotherapy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Isoscabertopin, a sesquiterpene lactone, has demonstrated notable anti-tumor properties in preclinical studies. This guide provides a comparative analysis of this compound against standard chemotherapy drugs—cisplatin (B142131), doxorubicin, and paclitaxel (B517696)—with a focus on its efficacy in bladder cancer cell lines. The information is intended to support researchers and professionals in the field of oncology drug development.
Cytotoxicity Profile: this compound vs. Standard Chemotherapeutic Agents
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, Cisplatin, Doxorubicin, and Paclitaxel in various human bladder cancer cell lines. This data allows for a direct comparison of the cytotoxic effects of these compounds.
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| J82 | 1.83 ± 0.12 | ~5.0[1] | Not Available | Not Available |
| T24 | 2.15 ± 0.18 | 7.637[2] | ~1.37[3] | 3.49[4] |
| RT4 | 3.26 ± 0.21 | 7.426[2] | Not Available | Not Available |
| 5637 | 4.88 ± 0.35 | 4.91[5] | Not Available | Not Available |
| SV-HUC-1 (Normal Human Urothelial Cells) | 18.26 ± 1.28 | Not Available | Not Available | Not Available |
Mechanisms of Action: A Comparative Overview
This compound exhibits a distinct mechanism of action compared to traditional chemotherapy drugs. While standard agents often target DNA replication and cell division, this compound induces a form of programmed cell death known as necroptosis and inhibits pathways associated with metastasis.
| Compound | Mechanism of Action |
| This compound | Induces RIP1/RIP3-dependent necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species (ROS). It also inhibits cell migration and invasion by targeting the FAK/PI3K/Akt signaling pathway. |
| Cisplatin | Primarily acts by forming DNA adducts, which leads to the inhibition of DNA synthesis and repair, ultimately triggering apoptosis. |
| Doxorubicin | Intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and the generation of reactive oxygen species, which induces apoptosis. |
| Paclitaxel | Promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules, preventing their depolymerization. This disrupts the normal mitotic spindle assembly, leading to cell cycle arrest and apoptosis. |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells at a density of 5 × 10³ cells/well in a 96-well plate and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of the test compound and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[7][9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[10][11]
-
Store the fixed cells at -20°C for at least 2 hours.[11]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[10][11]
-
Analyze the cells by flow cytometry.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting HNRNPU to overcome cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Comparative study of sequential combinations of paclitaxel and methotrexate on a human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maspin enhances cisplatin chemosensitivity in bladder cancer T24 and 5637 cells and correlates with prognosis of muscle-invasive bladder cancer patients receiving cisplatin based neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Head-to-Head Comparison of Sesquiterpene Lactones in Oncology: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the anti-cancer properties of prominent sesquiterpene lactones. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the complex biological processes involved.
Sesquiterpene lactones, a diverse class of natural products primarily derived from the Asteraceae family, have garnered significant attention in oncology research for their potent anti-inflammatory and cytotoxic activities.[1][2][3] Compounds such as parthenolide (B1678480), artemisinin (B1665778) and its derivatives, costunolide, and alantolactone (B1664491) are at the forefront of this research, demonstrating promising therapeutic potential.[4][5][6] This guide offers a comparative analysis of these key sesquiterpene lactones, focusing on their efficacy in various cancer cell lines and their mechanisms of action.
Comparative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables consolidate IC50 values for selected sesquiterpene lactones across a range of human cancer cell lines, as determined by the MTT assay. Lower IC50 values are indicative of greater cytotoxic potential.
Table 1: IC50 Values (µM) of Parthenolide, Costunolide, and Dehydrocostus Lactone in Various Cancer Cell Lines
| Cancer Type | Cell Line | Parthenolide (µM) | Costunolide (µM) | Dehydrocostus Lactone (µM) |
| Lung Cancer | A549 | 4.3[1], 15.38[7] | - | ~1.0 (48h)[8] |
| H1299 | 12.37[7] | 23.93[9][10] | - | |
| GLC-82 | 6.07[7] | - | - | |
| PC-9 | 15.36[7] | - | - | |
| H1650 | 9.88[7] | - | - | |
| Breast Cancer | MCF-7 | 9.54[11][12][13] | 25 (OAW42-A, multidrug resistant)[14] | 24.70[15][16][17] |
| MDA-MB-231 | - | - | 21.5[5] | |
| MDA-MB-453 | - | - | 43.2[5] | |
| SK-BR-3 | - | - | 25.6[5] | |
| HCC70 | - | - | 1.11[15][16][17] | |
| Colon Cancer | HT-29 | 7.0[1] | - | - |
| HCT116 | - | - | - | |
| Medulloblastoma | TE671 | 6.5[1] | - | - |
| Cervical Cancer | SiHa | 8.42[11][12][13] | - | - |
| Ovarian Cancer | SK-OV-3 | - | - | 15.9[5] |
| OVCAR3 | - | - | 10.8[5] | |
| Skin Cancer | A431 | - | 0.8[18] | - |
Note: IC50 values can vary based on experimental conditions such as incubation time and cell density. "-" indicates that data was not found in the reviewed literature.
Table 2: IC50 Values (µM) of Artemisinin and its Derivatives in Various Cancer Cell Lines
| Cancer Type | Cell Line | Artemisinin (µM) | Dihydroartemisinin (B1670584) (DHA) (µM) | Artesunate (µM) |
| Cholangiocarcinoma | CL-6 | 339[2] | 75[2] | 131[2] |
| Hepatocellular Carcinoma | Hep-G2 | 268[2] | 29[2] | 50[2] |
| Breast Cancer | MCF-7 | 396.6 (24h)[19] | 129.1 (24h)[19] | 83.28 (24h)[19] |
| MDA-MB-231 | 336.63 (24h)[19] | - | - | |
| Lung Cancer | A549 | 28.8 (µg/mL)[3] | - | - |
| H1299 | 27.2 (µg/mL)[3] | - | - |
Note: The derivatives of artemisinin, dihydroartemisinin (DHA) and artesunate, generally exhibit greater potency than the parent compound.[19][20] IC50 values can vary based on experimental conditions.
Table 3: IC50 Values (µM) of Alantolactone in Various Cancer Cell Lines
| Cancer Type | Cell Line | Alantolactone (µM) |
| Breast Cancer | MDA-MB-231 | 13.3 (48h)[21] |
| BT-549 | 4.5 (48h)[21] | |
| MCF-7 | 19.4 (48h)[21] | |
| Lung Cancer | A549 | - |
| NCI-H1299 | - |
Note: Alantolactone demonstrates potent activity, particularly in triple-negative breast cancer cell lines (MDA-MB-231 and BT-549).[21]
Core Mechanisms of Action
Sesquiterpene lactones exert their anti-cancer effects through multiple mechanisms, with the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway being two of the most well-documented.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Several sesquiterpene lactones have been identified as potent inhibitors of this pathway. They typically function by targeting key components of the pathway, such as IκB kinase (IKK), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 dimer. This blockade of NF-κB activation sensitizes cancer cells to apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Sesquiterpene lactones are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade, ultimately resulting in cell death.
Caption: Intrinsic apoptosis pathway induced by sesquiterpene lactones.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are essential. Below are standardized protocols for key assays used to evaluate the anti-cancer effects of sesquiterpene lactones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Isoscabertopin's Mechanism of Action: A Comparative Guide for Researchers
Introduction
Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber L., has emerged as a compound of interest in oncological research due to its potential anti-tumor activities[1]. As part of the broader family of sesquiterpenoids, which are known to possess diverse pharmacological properties, understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's mechanism of action, cross-validated with data from other well-studied sesquiterpene lactones.
This document serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key signaling pathways implicated in the anti-cancer effects of this compound and its analogs. We will delve into its effects on apoptosis, cell cycle progression, and the pivotal STAT3 and NF-κB signaling pathways. Detailed experimental protocols for key validation assays are provided to facilitate further research in this promising area.
Data Presentation: Comparative Analysis of Sesquiterpene Lactones
To objectively evaluate the efficacy of this compound, its cytotoxic and mechanistic effects are compared with other structurally related sesquiterpene lactones. The following tables summarize key quantitative data from various studies. It is important to note that while data on this compound is emerging, more extensive research is available for related compounds such as Deoxyelephantopin and Isodeoxyelephantopin, which are used here for a comparative perspective.
Table 1: Cytotoxicity of Sesquiterpene Lactones Across Various Cancer Cell Lines
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) | Citation |
| This compound (ES-3) | SMMC-7721, Caco-2, HeLa | Relatively weak activity | [1] |
| Scabertopin (ES-2) | SMMC-7721, Caco-2, HeLa | Significant activity | [1] |
| Deoxyelephantopin (ES-4) | SMMC-7721, Caco-2, HeLa | Significant activity | [1] |
| Deoxyelephantopin | HCT116 (Colon) | 0.73 (72h) | [2] |
| Deoxyelephantopin | T47D (Breast) | 1.86 (48h) | |
| Deoxyelephantopin | A549 (Lung) | 12.28 (48h) | |
| Isodeoxyelephantopin (ES-5) | SMMC-7721, Caco-2, HeLa | Significant activity | |
| Isodeoxyelephantopin | T47D (Breast) | 1.3 (48h) | |
| Isodeoxyelephantopin | A549 (Lung) | 10.46 (48h) | |
| Parthenolide | Jurkat (T-cell leukemia) | 5.6 | |
| Arglabin | Jurkat (T-cell leukemia) | >25 |
Table 2: Comparative Effects of Sesquiterpene Lactones on Apoptosis
| Sesquiterpene Lactone | Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Early + Late) | Method | Citation |
| Deoxyelephantopin | Uterine Leiomyoma | Not specified | Significant increase vs. control | AO/PI and DAPI staining | |
| Berberine (as a reference) | T47D (Breast) | 25 (IC50) | 29.6% | Annexin V/PI | |
| Berberine (as a reference) | MCF7 (Breast) | 25 (IC50) | 37.8% | Annexin V/PI |
Note: Quantitative data for this compound-induced apoptosis was not available in the provided search results. Data for Deoxyelephantopin and a reference compound are presented.
Table 3: Comparative Effects of Sesquiterpene Lactones on Cell Cycle Distribution
| Sesquiterpene Lactone | Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |
| Deoxyelephantopin | CNE (Nasopharyngeal) | 46.5 | - | - | Significant Arrest | |
| Deoxyelephantopin | Uterine Leiomyoma | Not specified | - | - | Significant Arrest | |
| Isodeoxyelephantopin | T47D (Breast) | 1.3 µg/mL | - | - | Significant Arrest | |
| Isodeoxyelephantopin | A549 (Lung) | 10.46 µg/mL | - | - | Significant Arrest | |
| Berberine (as a reference) | T47D (Breast) | 25 | 56.54 (control) -> 33.55 | 29.56 (control) -> 34.65 | 13.90 (control) -> 31.80 |
Note: Specific cell cycle distribution percentages for this compound were not available. The data indicates that related compounds primarily induce G2/M arrest.
Table 4: Comparative Effects of Sesquiterpene Lactones on Key Signaling Proteins
| Sesquiterpene Lactone | Cell Line | Target Protein | Observed Effect | Citation |
| Deoxyelephantopin | Pancreatic Cancer | NF-κB | Inhibition | |
| Deoxyelephantopin | Uterine Leiomyoma | Bax | Upregulation | |
| Deoxyelephantopin | Uterine Leiomyoma | Bcl-2 | Downregulation | |
| Deoxyelephantopin | Uterine Leiomyoma | Caspase-3 | Upregulation | |
| Isodeoxyelephantopin | Nasopharyngeal Carcinoma | NF-κB | Suppression | |
| Azilsartan (as a reference) | Breast Cancer | NF-κB | Downregulation (mRNA) | |
| Azilsartan (as a reference) | Breast Cancer | STAT3 | Inhibition (protein) | |
| Azilsartan (as a reference) | Breast Cancer | Bax | Upregulation (mRNA & protein) | |
| Azilsartan (as a reference) | Breast Cancer | Bcl-2 | Downregulation (mRNA & protein) |
Signaling Pathways and Experimental Workflows
The anti-tumor activity of this compound and related sesquiterpene lactones is attributed to their ability to modulate multiple critical signaling pathways within cancer cells. Below are diagrams illustrating these pathways and a typical experimental workflow for their investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in their study design.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or other compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium (B1200493) Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Protein Expression Analysis (Western Blot)
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.
Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, NF-κB p65, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities relative to the loading control.
Conclusion
The cross-validation of this compound's mechanism of action through comparative analysis with other sesquiterpene lactones suggests its involvement in key anti-cancer pathways, including the induction of apoptosis and cell cycle arrest, likely through the modulation of the STAT3 and NF-κB signaling networks. While direct quantitative data for this compound remains to be fully elucidated, the information available for structurally similar compounds provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically explore and validate the therapeutic potential of this compound and other natural products in the fight against cancer. Future studies should focus on generating specific quantitative data for this compound to solidify our understanding of its molecular targets and to guide its potential clinical development.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of Isoscabertopin and its structurally related sesquiterpene lactones: Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin. These compounds, primarily isolated from the medicinal plant Elephantopus scaber, have garnered significant interest for their potential therapeutic applications, particularly in oncology and anti-inflammatory research. This document synthesizes available preclinical data to facilitate an objective comparison of their cytotoxic and systemic toxicity profiles.
Executive Summary
This compound and its analogs exhibit promising anti-tumor and anti-inflammatory properties. The primary mechanism of action for the characterized compounds involves the induction of apoptosis and cell cycle arrest in cancer cells, often mediated by an increase in intracellular reactive oxygen species (ROS). While data on Deoxyelephantopin, Isodeoxyelephantopin, and Scabertopin provide insights into their cytotoxic effects against various cancer cell lines, a notable gap exists in the publicly available quantitative safety data for this compound. The available information suggests a degree of selectivity for cancer cells over normal cells for some of these compounds. This guide presents the current state of knowledge to aid in the preliminary assessment of these compounds for further research and development.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the available 50% inhibitory concentration (IC50) values for Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin against a range of human cancer cell lines and normal cell lines. It is important to note that direct IC50 values for this compound were not found in the reviewed literature.
Table 1: IC50 Values of Scabertopin and Related Compounds Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Scabertopin | J82 | Bladder Cancer | ~20 | 24 |
| T24 | Bladder Cancer | ~20 | 24 | |
| RT4 | Bladder Cancer | ~20 | 24 | |
| 5637 | Bladder Cancer | ~20 | 24 | |
| Deoxyelephantopin | A549 | Lung Adenocarcinoma | 12.287 µg/mL (~35.4 µM) | Not Specified |
| Isodeoxyelephantopin | T47D | Breast Carcinoma | 1.3 µg/mL (~3.7 µM) | Not Specified |
| A549 | Lung Carcinoma | 10.46 µg/mL (~30.1 µM) | Not Specified |
Table 2: IC50 Values of Scabertopin and Related Compounds Against Normal Human Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| Scabertopin | SV-HUC-1 | Human Ureteral Epithelial (Immortalized) | >20 | 24 |
| Deoxyelephantopin | Normal Lymphocytes | Lymphocytes | No toxicity observed | Not Specified |
| Isodeoxyelephantopin | Normal Lymphocytes | Lymphocytes | Not significantly toxic | Not Specified |
Data Presentation: In Vivo Acute Toxicity
Limited in vivo acute toxicity data is available for the whole plant extract of Elephantopus scaber. Specific LD50 values for the isolated compounds, including this compound, are not well-documented in the available literature.
Table 3: Acute Oral Toxicity of Elephantopus scaber Extract
| Extract Type | Animal Model | LD50 |
| Aqueous and Hydroalcoholic Extracts | Mice | Doses from 0.3-6 g/kg (i.p.) induced toxic effects and death |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Scabertopin) and a vehicle control. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting a dose-response curve.
In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).
Principle: The test involves a stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (survival or death of the animals) determines the next step, which could be dosing another group at a higher or lower dose level, or cessation of testing.
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females) from a standard laboratory strain.
-
Housing and Fasting: Acclimatize the animals to the laboratory conditions. Fast the animals overnight prior to dosing.
-
Dose Administration: Administer the test substance in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
Start with a group of three animals at a defined starting dose.
-
If no mortality is observed, proceed to a higher dose level with another group of three animals.
-
If mortality is observed, the procedure is stopped, and the substance is classified based on the dose level and the number of animals that died.
-
-
Data Analysis: The LD50 is not calculated precisely with this method but is assigned to a range of toxicity classes based on the observed outcomes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action for the characterized sesquiterpene lactones from Elephantopus scaber and a typical workflow for assessing cytotoxicity.
Caption: Experimental Workflow for Safety Profile Assessment.
Caption: Proposed Mechanism of Action for Sesquiterpene Lactones.
Conclusion
For drug development professionals, the existing data on the related compounds provides a foundational understanding of the potential of this class of sesquiterpene lactones. Further research is imperative to elucidate the specific safety profile of this compound, including comprehensive in vitro cytotoxicity screening against a broader panel of cancer and normal cell lines, as well as in vivo toxicity studies following standardized guidelines. Such data will be essential for a thorough risk-benefit assessment and to determine the therapeutic potential of this compound.
Replicating Published Findings on Isoscabertopin Analogs: A Comparative Guide to NF-κB and STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Isoscabertopin analogs, primarily Isodeoxyelephantopin (IDET) and Deoxyelephantopin (DET), focusing on their well-documented roles as inhibitors of the NF-κB and STAT3 signaling pathways. Due to the limited direct published data on this compound, this guide focuses on its closely related and extensively studied sesquiterpene lactone counterparts isolated from Elephantopus scaber. The performance of these natural compounds is compared with established small molecule inhibitors: Parthenolide for the NF-κB pathway and Stattic for the STAT3 pathway. This document is intended to serve as a resource for researchers seeking to replicate or build upon these findings.
Comparative Analysis of Inhibitor Potency
The following tables summarize the quantitative data on the inhibitory activities of Isodeoxyelephantopin, Deoxyelephantopin, and their respective comparative compounds, Parthenolide and Stattic.
Table 1: Comparison of NF-κB Pathway Inhibitors
| Compound | Target | Assay Type | Cell Line | Stimulus | IC50 Value | Reference |
| Isodeoxyelephantopin (IDET) | NF-κB | QSAR Prediction | - | - | 62.03 µM | [1] |
| Deoxyelephantopin (DET) | NF-κB | QSAR Prediction | - | - | 59.10 µM | [1] |
| Parthenolide | NF-κB | Cytotoxicity (MTT Assay) | CNE1 | - | 20.05 µM (24h) | [2] |
| Parthenolide | NF-κB | Cytotoxicity (MTT Assay) | CNE2 | - | 32.66 µM (24h) | [2] |
Note: The IC50 values for IDET and DET are based on a Quantitative Structure-Activity Relationship (QSAR) model and represent predicted inhibitory potential on NF-κB[1]. The IC50 values for Parthenolide reflect its cytotoxic effects, which are attributed to its NF-κB inhibitory activity.
Table 2: Comparison of STAT3 Pathway Inhibitors
| Compound | Target | Assay Type | Cell Line | Stimulus | IC50 Value / Effect | Reference |
| Isodeoxyelephantopin (IDET) | p-STAT3 | Western Blot | BT-549, MDA-MB-231 | Constitutive | Dose-dependent inhibition | |
| Deoxyelephantopin (DET) | p-STAT3 | Western Blot | HepG2 | Constitutive & Induced | Dose-dependent inhibition | |
| Stattic | STAT3 SH2 Domain | Cell-free | - | - | 5.1 µM | |
| Stattic | STAT3 | Cell-based | UM-SCC-17B | - | 2.56 µM | |
| Stattic | STAT3 | Cell-based | OSC-19 | - | 3.48 µM | |
| Stattic | STAT3 | Cell-based | Cal33 | - | 2.28 µM | |
| Stattic | STAT3 | Cell-based | UM-SCC-22B | - | 2.65 µM | |
| Stattic | STAT3 | Cell-based | CCRF-CEM | - | 3.19 µM | |
| Stattic | STAT3 | Cell-based | Jurkat | - | 4.89 µM |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow.
Caption: Inhibition of the canonical NF-κB signaling pathway.
Caption: Inhibition of the JAK/STAT3 signaling pathway.
References
Isoscabertopin and its Contemporaries: A Comparative Guide to NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer, making it a prime target for therapeutic intervention. A vast array of molecules, from natural products to synthetic compounds, have been investigated for their ability to modulate NF-κB activity. This guide provides a comparative analysis of the performance of Isoscabertopin, a representative of the Isodon diterpenoid family of natural products, against a panel of well-characterized NF-κB inhibitors. The comparison is based on their mechanisms of action and reported inhibitory concentrations from various in vitro assays.
Performance Comparison of NF-κB Inhibitors
The efficacy of an NF-κB inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the NF-κB activity in a specific assay. The following table summarizes the performance of this compound's chemical relatives, diterpenoids from the Isodon genus, alongside other prominent NF-κB inhibitors.
| Compound | Class/Mechanism of Action | IC50 | Assay | Cell Line |
| Xerophilusin B | Isodon Diterpenoid / Inhibits NF-κB translocation | 0.7 µM | NF-κB Luciferase Reporter | RAW 264.7 |
| Longikaurin B | Isodon Diterpenoid / Inhibits NF-κB translocation | 1.2 µM | NF-κB Luciferase Reporter | RAW 264.7 |
| Xerophilusin A | Isodon Diterpenoid / Inhibits NF-κB translocation | 1.8 µM | NF-κB Luciferase Reporter | RAW 264.7 |
| Xerophilusin F | Isodon Diterpenoid / Inhibits NF-κB translocation | 1.6 µM | NF-κB Luciferase Reporter | RAW 264.7 |
| BAY 11-7082 | IκBα Phosphorylation Inhibitor | 10 µM | IκBα Phosphorylation | Tumor cells |
| MG-132 | Proteasome Inhibitor | 3 µM | NF-κB Activation | A549 |
| QNZ (EVP4593) | IKKβ Inhibitor | 11 nM | NF-κB Transcriptional Activation | Jurkat T cells |
| TPCA-1 | IKKβ Inhibitor | 17.9 nM | IKKβ Inhibition | - |
| Parthenolide | IKK Inhibitor | ~1-2 µM (estimated) | Inhibition of inflammatory cytokine expression | THP-1 |
Note: "this compound" is used here as a representative of the Isodon diterpenoid class. The data presented is for structurally similar and well-studied compounds from the same genus.
Mechanisms of NF-κB Inhibition
The NF-κB signaling cascade offers multiple points for therapeutic intervention. The inhibitors compared in this guide employ distinct mechanisms to disrupt this pathway.
Figure 1. The NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific comparison. Below are detailed methodologies for key experiments cited in the evaluation of NF-κB inhibitors.
NF-κB Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Figure 2. Workflow for an NF-κB luciferase reporter gene assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[1]
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of the test inhibitor. After a pre-incubation period (e.g., 1 hour), add the NF-κB stimulus (e.g., TNF-α or LPS).
-
Incubation: Incubate the cells for an appropriate period (typically 6-24 hours) to allow for NF-κB activation and luciferase expression.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add a stop-and-glo reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.[2]
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the inhibitor-treated wells to the stimulated control wells.
Western Blot for IκBα Phosphorylation
This technique is used to directly measure the phosphorylation of IκBα, a key step in the activation of the canonical NF-κB pathway.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat with the inhibitor for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of IκBα phosphorylation is determined by the ratio of the p-IκBα signal to the total IκBα or loading control signal.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isoscabertopin
For immediate implementation, Isoscabertopin and any materials contaminated with it must be treated as hazardous and cytotoxic waste. Due to the absence of specific safety data on the disposal of this compound, a cautious approach is mandatory to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, a sesquiterpene lactone with anti-tumor properties.
Core Principles for this compound Waste Management
Given that this compound is an anti-tumor agent, it should be handled as a cytotoxic compound.[1][2] The disposal of cytotoxic waste requires specific precautions to prevent exposure and environmental contamination. The primary disposal method for cytotoxic waste is typically high-temperature incineration.[3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of solid this compound, solutions containing this compound, and contaminated labware.
Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Two pairs of chemotherapy-grade gloves are recommended.
-
Lab Coat: A disposable or dedicated lab coat.
-
Eye Protection: Chemical safety goggles.
-
Respiratory Protection: A fit-tested respirator (e.g., N95) may be necessary depending on the form of the waste (e.g., fine powder).
Waste Segregation and Collection
Proper segregation is critical to ensure safe and compliant disposal.[4][5] Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste:
-
Collect pure this compound, contaminated weighing papers, pipette tips, and other solid consumables in a designated, leak-proof, and puncture-resistant container.
-
This container should be clearly labeled as "Cytotoxic Waste," "Hazardous Waste," and "this compound."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and shatter-proof hazardous waste container.
-
Never dispose of liquid this compound waste down the drain.
-
The container must be clearly labeled with "Cytotoxic Waste," "Hazardous Waste," "this compound," and the solvent system used.
-
-
Contaminated Sharps:
-
Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Waste."
-
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses should also be collected as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.
-
Storage of Waste
-
Store all this compound waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are tightly sealed to prevent spills and the release of vapors.
-
Store incompatible waste types separately to avoid dangerous reactions.
Final Disposal
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal service with all available information regarding the waste, including its cytotoxic nature.
Summary of Disposal Procedures
| Waste Type | Recommended Action | Key Considerations |
| Solid this compound Waste | Collect in a labeled, sealed, puncture-resistant container designated for cytotoxic waste. | Includes pure compound, contaminated gloves, weighing paper, and other consumables. |
| Liquid this compound Waste | Collect in a labeled, sealed, shatter-proof container designated for cytotoxic liquid waste. | Includes experimental solutions and the first rinsate from container cleaning. Never pour down the drain. |
| Contaminated Sharps | Place in a designated, puncture-proof sharps container labeled for cytotoxic waste. | Needles, syringes, and glass pipettes must be handled with extreme care to prevent punctures. |
| Empty Containers | Triple-rinse with a suitable solvent. Collect the first rinsate as hazardous waste. Deface the label and dispose of the container according to institutional guidelines. | Ensures removal of residual cytotoxic compounds before the container enters a non-hazardous waste stream. |
| Spill Cleanup Materials | Collect all materials used for cleaning up this compound spills (e.g., absorbent pads, contaminated PPE) and dispose of them as solid cytotoxic waste. | Spills should be managed immediately to minimize exposure and environmental contamination. |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Isoscabertopin
Disclaimer: A specific Safety Data Sheet (SDS) for Isoscabertopin was not publicly available at the time of this document's creation. The following guidance is based on the general safety principles for handling powdered chemical compounds of unknown toxicity and the known characteristics of the sesquiterpene lactone class of molecules. Researchers are strongly advised to perform a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural guidance herein is designed to foster a safe laboratory environment by outlining essential personal protective equipment, operational plans for handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
Given that this compound is a sesquiterpene lactone, a class of compounds known to potentially cause skin and eye irritation as well as allergic contact dermatitis, a stringent PPE protocol is mandatory. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles providing a complete seal around the eyes. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation. | Protects the eyes and face from airborne particles and accidental splashes of solvents or the compound itself. |
| Hand Protection | Chemically resistant nitrile gloves. Double-gloving is strongly recommended, particularly for extended handling periods. Gloves must be inspected for integrity before and during use. | Provides a primary barrier against skin contact. Double-gloving offers an additional layer of protection against potential tears or punctures. |
| Body Protection | A fully fastened laboratory coat is the minimum requirement. For procedures with a heightened risk of contamination, a chemically resistant apron or a disposable gown over the lab coat is advised. | Protects the skin and personal clothing from contamination with the powdered compound or solutions. |
| Respiratory Protection | A NIOSH-approved N95 respirator or a higher-rated respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles. | Minimizes the risk of respiratory tract irritation and potential systemic effects from inhaling the fine powder. All handling of the solid form should ideally be performed within a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory settings where chemicals are handled. | Protects the feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic and cautious approach is critical for the safe handling of this compound in a laboratory setting. The following step-by-step guide outlines the key phases of handling this compound.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the procedures involved.
-
Fume Hood: All manipulations of solid this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Ensure all necessary PPE is readily available and in good condition. Prepare all required equipment, reagents, and a designated, clearly labeled waste container before bringing the this compound into the work area.
-
Spill Kit: A chemical spill kit appropriate for solid chemical spills should be accessible in the immediate vicinity.
Handling Procedures
-
Weighing: When weighing the powdered compound, use anti-static weigh paper or a suitable container to prevent dispersal. Handle with care to avoid creating dust.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound. Use an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield or goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.
-
Solid Waste: All solid waste, including contaminated gloves, weigh paper, pipette tips, and any unused compound, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container designated for liquid chemical waste. Do not pour any solutions down the drain.
-
Contaminated Labware: Disposable labware should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated as described above before being washed for reuse.
Experimental Workflow for Handling this compound Powder
Caption: A flowchart illustrating the key steps for the safe handling of this compound powder.
Potential Signaling Pathways
Based on studies of these related compounds, this compound may potentially influence the following pathways:
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of genes involved in inflammation, cell proliferation, and survival. Deoxyelephantopin has been observed to inhibit the NF-κB signaling pathway, which can contribute to its anti-cancer effects.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Related compounds have been shown to modulate the activity of JNK and p38, leading to apoptotic cell death.
Further experimental validation is required to determine the precise molecular targets and signaling pathways affected by this compound.
Potential Signaling Pathways of this compound-Related Compounds
Caption: A diagram illustrating the potential influence of this compound-related compounds on the NF-κB and MAPK signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
